Product packaging for oxypeucedanin methanolate(Cat. No.:CAS No. 52939-12-5)

oxypeucedanin methanolate

Cat. No.: B600632
CAS No.: 52939-12-5
M. Wt: 318.32
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Description

Oxypeucedanin methanolate is a furanocoumarin-type natural product, a class of compounds commonly isolated from plants of the Apiaceae and Rutaceae families. This high-purity compound is offered for research purposes to investigate its potential biological activities. Recent scientific studies have highlighted its significant value in anticancer research. A 2023 study demonstrated that this compound, purified from the plant Ferulago trifida Boiss, exerts a potent anti-proliferative effect on A549 human non-small cell lung cancer cells in a dose- and time-dependent manner . The research revealed that the compound can induce apoptosis (programmed cell death) and autophagy in these cancer cells. The mechanism is associated with the upregulation of pro-apoptotic genes like BAX and caspase-3 , downregulation of the anti-apoptotic gene BCL2 , and increased expression of LC3 , a marker for autophagy . Furthermore, the compound was shown to inhibit the migration of A549 cells, suggesting a potential role in reducing cancer metastasis . Related furanocoumarins, such as oxypeucedanin, have also shown antiproliferative activity in other cancer cell lines, including SK-Hep-1 human hepatoma cells, by inducing G2/M phase cell cycle arrest and modulating the p53 signaling pathway . Beyond its applications in oncology, this compound has been identified as a natural inhibitor of prostaglandin E2 production, indicating potential for research in inflammation . Chemical Specifications: • CAS Number: 52939-12-5 • Molecular Formula: C 17 H 18 O 6 • Molecular Weight: 318.32 - 318.33 g/mol • Purity: >98% (HPLC) Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O6 B600632 oxypeucedanin methanolate CAS No. 52939-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHENVVIVPZCJOA-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"oxypeucedanin methanolate natural sources and distribution"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oxypeucedanin Methanolate: Natural Sources, Distribution, and Experimental Data

Introduction

This compound is a naturally occurring linear furanocoumarin, a class of organic compounds recognized for their significant biological activities. As a derivative of oxypeucedanin, this compound shares a core structure featuring a furan ring fused to a coumarin moiety. Furanocoumarins are secondary metabolites found predominantly in a few plant families and are studied for their potential applications in pharmacology and drug development.[1] Oxypeucedanin and its derivatives, including the methanolate and hydrate forms, have demonstrated a range of biological effects, with recent research highlighting potent anti-inflammatory properties.[2][3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its primary natural sources, distribution within the plant kingdom, quantitative analysis, and established experimental protocols for its isolation. Furthermore, it elucidates the molecular pathways through which its biological activities are exerted.

Natural Sources and Distribution

This compound is primarily distributed within the Apiaceae (Umbelliferae) and Rutaceae plant families, which are well-documented sources of various coumarin derivatives.[4][5]

  • Primary Plant Families:

    • Apiaceae: This family is the most significant source of oxypeucedanin and its derivatives.[4]

    • Rutaceae: Notably the genus Citrus, is another major source.[4][6]

  • Key Genera and Species:

    • Angelica : The genus Angelica is a principal source, with Angelica dahurica (known as "Bai Zhi" in traditional Chinese medicine) being analytically identified as one of the richest sources of oxypeucedanin.[2][4][5] this compound has been specifically isolated from the roots of this plant.[2]

    • Prangos : Various species within this genus, such as Prangos uloptera and Prangos pabularia, are known to produce this compound.[7][8]

    • Ferulago : This genus is another important member of the Apiaceae family that contains these compounds.[4][6]

    • Citrus : While more commonly associated with other furanocoumarins, citrus plants are also reported sources.[1]

The compound is typically isolated from the roots, fruits, or aerial parts of these plants.[4][7] The concentration and presence of specific derivatives can vary based on the plant species, geographical location, and the part of the plant being analyzed.

Quantitative Analysis

Quantitative data specifically for this compound is limited in publicly available literature. However, extensive analysis has been performed on its parent compound, oxypeucedanin, and the closely related oxypeucedanin hydrate, particularly from Angelica species. This data serves as a valuable proxy for estimating potential yields and guiding extraction efforts. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Diode Array Detectors (DAD).[4][5]

Table 1: Quantitative Analysis of Oxypeucedanin and its Hydrate in Angelica Species

Plant SpeciesPlant PartCompound AnalyzedExtraction/Solvent SystemAnalytical MethodReported Content/YieldReference
Angelica dahuricaRootOxypeucedanin70% Hydro-ethanolic extractHPLC-DAD1.24 - 4.98 mg/g[5]
Angelica dahuricaRootOxypeucedaninHydro-ethanolic extractHPLC-UV0.063% (from Korea)[5]
Angelica dahuricaRootOxypeucedaninHydro-ethanolic extractHPLC-UV0.024% (from China)[5]
Angelica archangelicaFruitOxypeucedanin96% Hydro-ethanolic extractHPLC-UV0 - 6.45 mg/g[4]
Angelica dahuricaRootOxypeucedanin HydrateIonic Liquid [Bmim]Tf₂NHPLC98.06% (Extraction Yield)[9][10]
Angelica dahuricaRootOxypeucedanin HydrateIonic Liquid [Bmim]Tf₂NHPLC36.99% (in final product)[9][10]

Experimental Protocols

The isolation of this compound typically involves solvent extraction from plant material, followed by fractionation and chromatographic purification. Below are two detailed methodologies: a conventional protocol and a modern ionic liquid-based approach.

Conventional Extraction and Isolation Protocol

This protocol is based on methods used for isolating furanocoumarins, including this compound, from Angelica dahurica roots.[2]

  • Preparation of Plant Material: Dried roots of the source plant (e.g., Angelica dahurica) are crushed and pulverized to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material (e.g., 819.3 g) is extracted with methanol (MeOH) under reflux. This process is repeated to ensure exhaustive extraction of the target compounds.[2]

  • Concentration: The resulting methanolic extract is combined and evaporated in vacuo to yield a crude extract (e.g., 282.2 g, a 34.4% yield from the dried roots).[2]

  • Solvent Partitioning (Fractionation):

    • The crude extract is suspended in water.

    • The aqueous suspension is then successively partitioned with solvents of increasing polarity. A common sequence is ethyl acetate (EtOAc) followed by n-butanol.[2]

    • Oxypeucedanin and its derivatives are hydrophobic and majorly partition into the EtOAc-soluble fraction.[2][4]

  • Chromatographic Purification:

    • The dried EtOAc fraction is subjected to column chromatography (CC) over silica gel.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the target compound are pooled and may require further purification steps, such as semi-preparative HPLC or recrystallization, to yield pure this compound.[5]

Modern Ionic Liquid-Based Extraction Protocol

This advanced protocol was optimized for the extraction of oxypeucedanin hydrate from Angelica dahurica and demonstrates a highly efficient alternative to conventional methods.[9][10]

  • Ionic Liquid Extraction:

    • Powdered root material is mixed with the ionic liquid [Bmim]Tf₂N.

    • Optimal extraction conditions are applied: a solvent-to-solid ratio of 8:1, an extraction temperature of 60°C, and an extraction time of 180 minutes with agitation.[9][10][11]

  • Back-Extraction:

    • After the primary extraction, the target compounds are recovered from the ionic liquid solution.

    • A back-extraction is performed using 0.01 N HCl, which effectively transfers the furanocoumarins from the ionic liquid phase to the aqueous acidic phase.[9][10]

  • Purification and Analysis:

    • The resulting product from the back-extraction is highly enriched with the target compounds.

    • Final purification and quantification are performed using HPLC. This method has been shown to achieve extraction yields exceeding 98% for related compounds.[9][10][11]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Preparation & Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Purification plant Dried & Powdered Plant Material (e.g., Roots) extract Reflux with Methanol plant->extract crude Crude Methanolic Extract extract->crude partition Suspend in H₂O & Partition with Ethyl Acetate crude->partition etoac_frac EtOAc Fraction (Contains Furanocoumarins) partition->etoac_frac Hydrophobic Compounds aq_frac Aqueous & Other Fractions partition->aq_frac Polar Compounds cc Silica Gel Column Chromatography etoac_frac->cc fractions Collect & Monitor Fractions (TLC) cc->fractions hplc Semi-Preparative HPLC or Recrystallization fractions->hplc pure Pure Oxypeucedanin Methanolate hplc->pure

Caption: Conventional workflow for the isolation of this compound.

Signaling Pathway Diagram

G cluster_cell Hepatocyte / Macrophage stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) receptor Cell Surface Receptor (e.g., IL-1R, TLR4) stimulus->receptor binds pathway NF-κB / MAPK Signaling Cascade receptor->pathway activates transcription Nuclear Translocation & Gene Transcription pathway->transcription leads to mrna iNOS & TNF-α mRNA Expression transcription->mrna protein iNOS Protein Synthesis mrna->protein inflammation Inflammatory Response mrna->inflammation (via TNF-α) no_prod Nitric Oxide (NO) Production protein->no_prod catalyzes no_prod->inflammation oxm Oxypeucedanin Methanolate oxm->mrna INHIBITS

References

Spectroscopic Analysis of Oxypeucedanin Methanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin methanolate, a furanocoumarin derivative, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of furanocoumarin-based compounds.

Chemical Structure

Systematic Name: (R)-4-(2-hydroxy-3-methoxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one

Molecular Formula: C₁₇H₁₈O₆

Molecular Weight: 318.32 g/mol

CAS Number: 52939-12-5[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific ¹H and ¹³C NMR data for this compound are not explicitly detailed in the searched literature, the data for the closely related compound, oxypeucedanin, isolated from Angelica dahurica, is available and provides a strong basis for interpretation[2]. The addition of a methanolate group would primarily affect the chemical shifts of the side chain protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.30d~10.0
H-4~8.20d~10.0
H-8~7.18s-
H-2'~7.60d~2.7
H-3'~6.94dd~2.7, 0.9
H-1"a~4.59dd~10.9, 6.8
H-1"b~4.42dd~10.9, 4.3
H-2"~3.22dd~6.6, 4.3
H-4" (CH₃)~1.39s-
H-5" (CH₃)~1.32s-
OCH₃~3.40s-
OHVariablebr s-

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~161.2
C-3~113.2
C-4~139.1
C-4a~107.5
C-5~148.4
C-6~114.2
C-7~158.1
C-8~94.9
C-8a~152.6
C-2'~145.4
C-3'~104.5
C-1"~72.3
C-2"~61.2
C-3"~58.5
C-4"~24.6
C-5"~19.1
OCH₃~50.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400O-HStretching (alcohol)
~3100-3000C-HStretching (aromatic and vinyl)
~2950-2850C-HStretching (aliphatic)
~1730C=OStretching (lactone)
~1630, 1580, 1490C=CStretching (aromatic and furan)
~1270C-O-CAsymmetric stretching (ether)
~1100C-OStretching (alcohol)
~880C-HBending (furan ring)
Mass Spectrometry (MS)

Mass spectrometry of this compound would likely be performed using a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion. The fragmentation pattern can provide valuable structural information. While a specific mass spectrum for this compound is not available, the product ion spectrum of oxypeucedanin shows a characteristic fragmentation at m/z 287 → 203[3]. A similar fragmentation pattern would be expected for this compound, with the initial molecular ion at m/z 319 [M+H]⁺ or 341 [M+Na]⁺.

Table 4: Predicted Mass Spectrometry Data of this compound

m/z (Predicted)Interpretation
319[M+H]⁺
341[M+Na]⁺
287[M+H - CH₄O]⁺ (Loss of methanol)
203Further fragmentation of the furanocoumarin core

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of furanocoumarins are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for sample introduction.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum, which reveals the fragmentation pattern.

  • Data Analysis: Interpret the mass spectra to confirm the molecular weight and elucidate the structure based on the observed fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and a simplified representation of its potential biotransformation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Angelica dahurica) Extraction Extraction Plant_Material->Extraction Chromatography Chromatography (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tables Data Tabulation Structure_Elucidation->Data_Tables

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Potential_Metabolic_Pathway Oxypeucedanin Oxypeucedanin Oxypeucedanin_Methanolate This compound Oxypeucedanin->Oxypeucedanin_Methanolate Methanolysis Metabolites Further Metabolites Oxypeucedanin_Methanolate->Metabolites Phase I/II Metabolism

Caption: A simplified diagram illustrating the potential formation of this compound.

References

The Biosynthesis of Oxypeucedanin Methanolate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of oxypeucedanin methanolate, a linear furanocoumarin found in various plant species, particularly within the Apiaceae family. This document synthesizes current knowledge on the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and visualizes the metabolic pathway and associated workflows.

Introduction to Oxypeucedanin and its Methanolate Derivative

Oxypeucedanin is a naturally occurring furanocoumarin characterized by an epoxide ring in its structure.[1][2][3][4][5][6] It is biosynthesized from the phenylpropanoid and mevalonate pathways.[2][7] Furanocoumarins, including oxypeucedanin, are recognized for their diverse biological activities.[2][3] this compound is a derivative of oxypeucedanin, distinguished by the addition of a methoxy group.[8] While the biosynthetic pathway of the core furanocoumarin structure is relatively well-understood, the specific enzymatic step leading to this compound is a subject of ongoing research. This guide will detail the established pathway to oxypeucedanin and present the most likely enzymatic reaction for its conversion to this compound.

The Biosynthetic Pathway from Phenylalanine to Oxypeucedanin

The biosynthesis of linear furanocoumarins like oxypeucedanin is a multi-step process involving several key enzymes, primarily from the cytochrome P450 family.[1][9][10] The pathway originates with the amino acid L-phenylalanine.

Core Pathway to Umbelliferone

The initial stages of the pathway lead to the formation of umbelliferone, a key branch-point intermediate in the biosynthesis of many coumarins.[7][10]

  • L-Phenylalanine is converted to trans-Cinnamic acid by phenylalanine ammonia-lyase (PAL).

  • Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-Coumaric acid .[10]

  • p-Coumaric acid is then activated by the attachment of Coenzyme A, a reaction catalyzed by 4-coumarate:CoA ligase (4CL), to form p-Coumaroyl-CoA .

  • A crucial ortho-hydroxylation step is carried out by p-coumaroyl-CoA 2'-hydroxylase (C2'H), which converts p-coumaroyl-CoA to 2,4-dihydroxy-cinnamoyl-CoA .

  • This intermediate undergoes spontaneous intramolecular cyclization (lactone formation) to yield umbelliferone (7-hydroxycoumarin).

Formation of the Furan Ring: Psoralen Biosynthesis

Umbelliferone serves as the substrate for the subsequent steps that form the characteristic furan ring of furanocoumarins.

  • Umbelliferone is prenylated at the C6 position by a prenyltransferase (PT) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form demethylsuberosin .[7]

  • Demethylsuberosin is then converted to (+)-marmesin by marmesin synthase, a cytochrome P450 monooxygenase.[10]

  • Finally, (+)-marmesin is cleaved by psoralen synthase, another cytochrome P450 enzyme, to produce psoralen .[1]

Post-Psoralen Modifications Leading to Oxypeucedanin

The final steps in the biosynthesis of oxypeucedanin involve further modifications of the psoralen backbone.

  • Psoralen undergoes hydroxylation at the 5-position, catalyzed by a psoralen 5-hydroxylase, to form bergaptol .

  • Bergaptol is then prenylated to yield oxypeucedanin .

The Final Step: Biosynthesis of this compound

The conversion of oxypeucedanin to this compound involves the addition of a methyl group, a reaction catalyzed by an O-methyltransferase (OMT). While no enzyme has been definitively shown to catalyze this specific reaction, strong evidence points towards a class of OMTs with broad substrate specificity.

A study on Peucedanum praeruptorum identified a caffeic acid O-methyltransferase-like enzyme (COMT-S) that exhibits activity towards a variety of hydroxylated coumarins.[11] Given the structural similarities, it is highly probable that a member of the COMT family is responsible for the methylation of the hydroxyl group on the epoxide side chain of oxypeucedanin to form this compound, using S-adenosyl-L-methionine (SAM) as the methyl donor.[11][12][13][14][15][16][17][18]

Quantitative Data

The concentration of oxypeucedanin can vary significantly between plant species and even different tissues within the same plant. The following table summarizes some reported quantitative data for oxypeucedanin in various Angelica species.

Plant SpeciesPlant PartConcentration of OxypeucedaninReference
Angelica dahuricaRadix (Root)0.066 to 1.45 mg/g[2]
Angelica dahuricaRadix (Root)1.5–3.0 mg/g[2]
Angelica archangelicaSeed0.6 - 3.8 ppm[8]

Experimental Protocols

Extraction and Quantification of Furanocoumarins from Plant Material

This protocol provides a general method for the extraction and analysis of furanocoumarins, which can be adapted for the quantification of oxypeucedanin and this compound.

Materials:

  • Fresh or dried plant material (e.g., roots, leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Ethanol

  • Methanol

  • Ethyl acetate

  • Internal standard (e.g., taxifolin)

  • Centrifuge

  • Vacuum concentrator

  • HPLC system with UV or MS detector

Procedure:

  • Harvest approximately 200 mg of fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 2 mL of 80% ethanol and a known amount of an internal standard.

  • Homogenize the mixture using a benchtop blender for 1 minute.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at room temperature.

  • Collect the supernatant and transfer it to a new tube.

  • Evaporate the solvent overnight using a vacuum concentrator.

  • Resuspend the dried extract in a known volume of methanol (e.g., 200 µL) for HPLC analysis.

  • Analyze the sample using a suitable HPLC method, monitoring at wavelengths between 300 and 350 nm for furanocoumarins. Identification and quantification are achieved by comparison with authentic standards of oxypeucedanin and this compound.

Enzyme Assay for Coumarin O-Methyltransferase Activity

This protocol is adapted from studies on plant O-methyltransferases and can be used to test the activity of candidate enzymes for the methylation of oxypeucedanin.

Materials:

  • Enzyme source (e.g., purified recombinant protein or plant protein extract)

  • Oxypeucedanin (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Potassium phosphate buffer (0.2 M, pH 7.5)

  • Trichloroacetic acid (TCA), 20%

  • Methanol

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing 10 µg of the enzyme, 1 mM oxypeucedanin, and 5 mM SAM in a total volume of 200 µL of 0.2 M potassium phosphate buffer (pH 7.5).

  • Initiate the reaction by adding SAM and incubate at a controlled temperature (e.g., 25°C).

  • After a defined time period (e.g., 60 minutes), stop the reaction by adding 20 µL of 20% TCA.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of this compound. The product can be identified and quantified by comparing its retention time and peak area to an authentic standard.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic acid Phe->Cin pCou p-Coumaric acid Cin->pCou pCouCoA p-Coumaroyl-CoA pCou->pCouCoA Umb Umbelliferone pCouCoA->Umb DMS Demethylsuberosin Umb->DMS Mar (+)-Marmesin DMS->Mar Pso Psoralen Mar->Pso Ber Bergaptol Pso->Ber Oxy Oxypeucedanin Ber->Oxy OxyMet This compound Oxy->OxyMet PAL PAL PAL->Cin C4H C4H C4H->pCou FourCL 4CL FourCL->pCouCoA C2H C2'H C2H->Umb PT PT PT->DMS MS Marmesin Synthase MS->Mar PS Psoralen Synthase PS->Pso P5H Psoralen 5-Hydroxylase P5H->Ber Prenyl Prenyltransferase Prenyl->Oxy OMT O-Methyltransferase (COMT-S like) OMT->OxyMet

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Furanocoumarin Analysis

Furanocoumarin Analysis Workflow cluster_extraction Extraction cluster_analysis Analysis start Plant Material freeze Freeze in Liquid N2 start->freeze grind Grind to Powder freeze->grind extract Extract with 80% Ethanol + Internal Standard grind->extract centrifuge1 Centrifuge extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry resuspend Resuspend in Methanol dry->resuspend hplc HPLC Analysis resuspend->hplc quant Quantification hplc->quant

Caption: General workflow for the extraction and analysis of furanocoumarins from plant tissue.

O-Methyltransferase Enzyme Assay Workflow

OMT Assay Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection prepare Prepare Reaction Mix: Enzyme, Oxypeucedanin, Buffer start Initiate with SAM prepare->start incubate Incubate at 25°C start->incubate stop Stop with TCA incubate->stop centrifuge Centrifuge stop->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc detect Detect this compound hplc->detect

Caption: Workflow for the in vitro enzymatic assay of a coumarin O-methyltransferase.

References

Isomeric Forms of Oxypeucedanin Methanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin methanolate, a furanocoumarin derivative, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the isomeric forms of this compound, focusing on their characterization, separation, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

This compound possesses a chiral center, leading to the existence of enantiomeric forms: the (+) and (-) isomers. Naturally, it is often found as a racemic mixture, a 1:1 combination of both enantiomers. The stereochemistry of a molecule can significantly influence its biological activity, making the study of individual isomers crucial for understanding its full therapeutic potential.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While specific data for the individual enantiomers are not extensively reported in the public domain, the properties of the racemic mixture provide a baseline for understanding this compound.

PropertyValueReference
Molecular FormulaC₁₇H₁₈O₆
Molecular Weight318.32 g/mol
IUPAC Name4-(((2R)-3,3-dimethyloxiran-2-yl)methoxy)-5-methoxy-7H-furo[3,2-g]chromen-7-one (for one enantiomer)
AppearanceYellow dendrite crystals[1]

Note: The IUPAC name provided is for one of the possible enantiomers. The stereochemistry at the oxirane ring determines the (+) or (-) designation.

Biological Activity and Mechanism of Action

Anti-inflammatory Activity of Racemic this compound

Research has demonstrated that racemic this compound exhibits significant anti-inflammatory properties. A key study highlighted its ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in interleukin-1β (IL-1β)-stimulated hepatocytes.[1] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) mRNA expression.[1][2]

CompoundConcentration (µM)% Inhibition of NO Production
(±)-Oxypeucedanin Methanolate100~50%
(±)-Oxypeucedanin Methanolate300~80%

Data extracted from a study on IL-1β-stimulated rat hepatocytes.[1]

Stereospecificity of Biological Activity

While data on the individual enantiomers of this compound is limited, studies on other chiral furanocoumarins and flavonoids suggest that biological activity is often stereospecific. For instance, research on flavanonols has shown that only the (2R, 3R) stereoisomers exhibited significant inhibitory activity against NO production, while the (2S, 3S) isomers were considerably less active.[3] This underscores the importance of separating and evaluating the individual enantiomers of this compound to determine if one form is more active or responsible for the observed anti-inflammatory effects. The commercial availability of (+)-oxypeucedanin methanolate provides an opportunity for such focused investigations.

Signaling Pathway

The anti-inflammatory action of this compound is believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. In inflammatory conditions, stimuli like TNF-α can activate this pathway, leading to the transcription of pro-inflammatory genes, including iNOS. The proposed mechanism involves the following steps:

  • Inhibition of IκBα Degradation: this compound may prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Prevention of NF-κB Translocation: By stabilizing IκBα, the translocation of the active NF-κB dimer (typically p50/p65) into the nucleus is inhibited.

  • Downregulation of Pro-inflammatory Genes: With reduced nuclear NF-κB, the transcription of target genes such as iNOS and TNF-α is suppressed, leading to a decrease in the production of inflammatory mediators.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF-α Receptor TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates iNOS & TNF-α Gene Transcription iNOS & TNF-α Gene Transcription Inflammation Inflammation iNOS & TNF-α Gene Transcription->Inflammation leads to This compound This compound This compound->IKK Complex inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

Isolation of (±)-Oxypeucedanin Methanolate

A general procedure for the isolation of racemic this compound from plant sources, such as Prangos tschimganica, involves solvent extraction followed by chromatographic purification.

Protocol:

  • Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Chromatographic Purification: The chloroform or ethyl acetate fraction, which typically contains furanocoumarins, is subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure racemic compound.

G Workflow for Isolation of (±)-Oxypeucedanin Methanolate start Dried Plant Material extraction Methanol Extraction start->extraction concentration Concentration in vacuo extraction->concentration partition Solvent Partitioning (n-hexane, CHCl3, EtOAc) concentration->partition column_chrom Silica Gel Column Chromatography partition->column_chrom CHCl3/EtOAc fraction fractions Collect Fractions column_chrom->fractions purification Preparative TLC/HPLC fractions->purification end (±)-Oxypeucedanin Methanolate purification->end

Caption: General workflow for isolation from plant material.

Chiral Separation of Enantiomers

The separation of the (+) and (-) isomers of this compound can be achieved using chiral high-performance liquid chromatography (HPLC).

General Protocol:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are commonly used for separating furanocoumarin enantiomers.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol or ethanol, is employed. The ratio of the solvents is optimized to achieve the best resolution.

  • Detection: A UV detector is used, typically set at a wavelength where the compound exhibits strong absorbance (e.g., around 300 nm).

  • Preparative Separation: For obtaining larger quantities of each enantiomer, the analytical method is scaled up to a preparative or semi-preparative HPLC system with a larger column and higher flow rate.

Note: The specific conditions (column, mobile phase composition, flow rate, and temperature) need to be optimized for each specific separation.

G Chiral HPLC Separation Workflow racemate Racemic Oxypeucedanin Methanolate hplc Chiral HPLC System racemate->hplc column Chiral Stationary Phase (e.g., Polysaccharide-based) hplc->column mobile_phase Mobile Phase (e.g., n-Hexane/Isopropanol) hplc->mobile_phase detector UV Detector hplc->detector fraction_collection Fraction Collection detector->fraction_collection enantiomer_plus (+)-Oxypeucedanin Methanolate fraction_collection->enantiomer_plus enantiomer_minus (-)-Oxypeucedanin Methanolate fraction_collection->enantiomer_minus

Caption: Workflow for the separation of enantiomers.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity. Its existence as a pair of enantiomers necessitates further research to elucidate the specific biological roles of each isomer. The development of robust and scalable methods for the chiral separation of this compound is paramount for advancing our understanding of its therapeutic potential.

Future research should focus on:

  • Stereoselective Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to compare the anti-inflammatory and other biological activities of the individual (+) and (-) enantiomers.

  • Detailed Mechanistic Studies: Investigating the precise molecular targets and signaling pathways affected by each isomer to understand the structural basis of their activity.

  • Pharmacokinetic Profiling: Determining the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the individual enantiomers to assess their drug-like properties.

This technical guide provides a foundation for researchers and professionals to build upon in their exploration of the isomeric forms of this compound and their potential applications in medicine and drug discovery.

References

The Phototoxic Potential of Oxypeucedanin Methanolate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin methanolate, a linear furanocoumarin, belongs to a class of phytochemicals recognized for their photosensitizing properties. Upon activation by ultraviolet A (UVA) radiation, these compounds can induce phototoxic reactions, a non-immunological inflammatory response in the skin. This technical guide provides an in-depth overview of the phototoxic potential of this compound, detailing the established experimental protocols for its assessment and exploring the underlying molecular mechanisms and cellular signaling pathways. While specific quantitative phototoxicity data for this compound is not currently available in peer-reviewed literature, this paper establishes a framework for its evaluation based on the known characteristics of the furanocoumarin class.

Introduction to Furanocoumarins and Phototoxicity

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, notably in the Apiaceae (e.g., celery, parsnip) and Rutaceae (e.g., citrus fruits) families.[1][2] Oxypeucedanin and its methanolate derivative are found in several plant species, including those of the Angelica and Citrus genera.[1] The defining characteristic of many linear furanocoumarins is their potential to cause phototoxicity.[1]

Phototoxicity is an acute light-induced skin irritation that occurs when a photosensitizing substance is present, followed by exposure to light, typically in the UVA spectrum.[3][4] The symptoms can range from exaggerated sunburn, erythema, and edema to blistering.[4] Understanding the phototoxic potential of a compound is a critical step in the safety assessment for any new chemical entity intended for pharmaceutical or cosmetic use.

Mechanisms of Furanocoumarin-Induced Phototoxicity

The phototoxic effects of furanocoumarins are primarily mediated through two types of photochemical reactions upon absorption of UVA radiation.

  • Type I Reactions: This mechanism involves the direct interaction of the excited furanocoumarin with a biological substrate. A key target is DNA, where the furanocoumarin can form covalent mono-adducts with pyrimidine bases (thymine and cytosine). Some bifunctional furanocoumarins can absorb a second photon to form interstrand cross-links, which are particularly cytotoxic and mutagenic.[5]

  • Type II Reactions: In this oxygen-dependent pathway, the excited furanocoumarin transfers its energy to molecular oxygen, generating reactive oxygen species (ROS), most notably singlet oxygen.[6] This highly reactive molecule can then damage a wide range of cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cellular damage.[6]

These photochemical events can trigger a cascade of cellular responses, including inflammation, cell cycle arrest, and apoptosis.

Experimental Assessment of Phototoxicity: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

The internationally recognized and validated in vitro method for assessing phototoxic potential is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as outlined in the OECD Test Guideline 432.[3][7] This assay compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA light.

Experimental Protocol: 3T3 NRU Phototoxicity Test

The following protocol provides a detailed methodology for conducting the 3T3 NRU assay.

Cell Culture and Plating:

  • Balb/c 3T3 mouse fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Cells are seeded into 96-well microtiter plates at a density that will ensure they are sub-confluent at the time of treatment and irradiation.

  • The plates are incubated for approximately 24 hours to allow for cell attachment and monolayer formation.

Treatment:

  • A series of concentrations of the test article (e.g., this compound) are prepared in a suitable solvent. The final solvent concentration in the culture medium should be non-toxic to the cells.

  • For each test concentration, two plates are prepared: one for irradiation (+UVA) and one for the non-irradiated control (-UVA).

  • The culture medium is removed from the cells and replaced with the medium containing the test article or solvent control.

  • The plates are incubated for a defined period (e.g., 60 minutes) to allow for cellular uptake of the test substance.

Irradiation:

  • The +UVA plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²). The -UVA plate is kept in the dark under the same temperature conditions.

  • A validated and calibrated UVA light source is used to ensure a consistent and accurate dose.

Post-Incubation and Neutral Red Uptake:

  • Following irradiation, the treatment medium is replaced with fresh culture medium.

  • The plates are incubated for another 24 hours.

  • The medium is then replaced with a medium containing Neutral Red, a vital dye that is incorporated into the lysosomes of viable cells.

  • After a 3-hour incubation with the dye, the cells are washed, and the incorporated dye is extracted using a destain solution (e.g., ethanol/acetic acid).

  • The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.

Data Analysis:

  • Cell viability is calculated for each concentration relative to the solvent control.

  • Concentration-response curves are generated for both the +UVA and -UVA conditions.

  • The concentration that reduces cell viability by 50% (EC50) is determined for both curves.

Data Presentation and Interpretation

The phototoxic potential is evaluated using two main metrics: the Photo-Irritation-Factor (PIF) and the Mean Photo Effect (MPE).[7]

Photo-Irritation-Factor (PIF): The PIF is the ratio of the EC50 value in the absence of UVA to the EC50 value in the presence of UVA.

  • PIF = EC50 (-UVA) / EC50 (+UVA)

A PIF value ≥ 5 is indicative of phototoxic potential.

Mean Photo Effect (MPE): The MPE is a more complex analysis that compares the entire dose-response curves of the irradiated and non-irradiated cells. It is calculated using specialized software. An MPE value > 0.1 is generally considered indicative of phototoxicity.[7]

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is available, the following table is a template for how such data would be presented.

CompoundEC50 (-UVA) (µg/mL)EC50 (+UVA) (µg/mL)Photo-Irritation-Factor (PIF)Mean Photo Effect (MPE)Phototoxicity Prediction
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableTo Be Determined
Positive Control (e.g., Chlorpromazine)>1000.5>200>0.15Phototoxic
Negative Control (e.g., Sodium Lauryl Sulfate)50501<0.1Non-phototoxic

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the 3T3 NRU Phototoxicity Assay.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_exp Exposure cluster_post Post-Treatment & Analysis A Seed Balb/c 3T3 cells in 96-well plates B Incubate for 24h (monolayer formation) A->B D Treat cells with compound (2 plates: +UVA and -UVA) B->D C Prepare serial dilutions of This compound C->D E Incubate for 1h D->E F Irradiate +UVA plate (e.g., 5 J/cm²) E->F G Keep -UVA plate in the dark E->G H Replace with fresh medium and incubate for 24h F->H G->H I Neutral Red Uptake Assay H->I J Measure Absorbance I->J K Calculate EC50, PIF, and MPE J->K

3T3 Neutral Red Uptake Phototoxicity Assay Workflow.
Signaling Pathways in Furanocoumarin Phototoxicity

Upon UVA irradiation, furanocoumarins like this compound are expected to activate cellular stress response pathways. A key pathway implicated in UVA-induced cellular damage is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G cluster_activation Activation cluster_damage Cellular Damage cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response UVA UVA Radiation OM_activated Excited State This compound UVA->OM_activated OM Oxypeucedanin Methanolate OM->OM_activated ROS Reactive Oxygen Species (ROS) OM_activated->ROS DNA_adducts DNA Adducts OM_activated->DNA_adducts MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK DNA_adducts->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation (e.g., COX-2 expression) AP1->Inflammation

UVA-induced MAPK signaling in furanocoumarin phototoxicity.

UVA-activated this compound can lead to the generation of ROS and the formation of DNA adducts.[5][6] These cellular insults act as stress signals that can activate the MAPK kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAPK kinase (MAPKK). This then activates the MAPK proteins, such as JNK and p38.[8][9] Activated MAPKs can then phosphorylate transcription factors like AP-1 (a heterodimer of c-Jun and c-Fos), leading to the expression of pro-inflammatory genes (e.g., cyclooxygenase-2) and the induction of apoptosis.[9]

Conclusion

This compound, as a member of the furanocoumarin family, is predicted to exhibit phototoxic potential. The standardized and validated 3T3 NRU Phototoxicity Test provides a robust in vitro method for the definitive assessment of this property. The underlying mechanisms are expected to involve UVA-induced generation of reactive oxygen species and DNA damage, leading to the activation of cellular stress signaling pathways such as the MAPK cascade, ultimately resulting in an inflammatory response and cell death. While direct quantitative data for this compound is lacking in the current literature, the experimental and mechanistic frameworks outlined in this whitepaper provide a comprehensive guide for its evaluation and for understanding its potential phototoxic risk in the context of drug development and safety assessment. Further research is warranted to generate specific phototoxicity data for this compound to complete its safety profile.

References

Preliminary Screening of Oxypeucedanin Methanolate Bioactivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of oxypeucedanin methanolate, a naturally occurring furanocoumarin. The information presented herein is a synthesis of findings from multiple preclinical studies, intended to inform further research and development efforts. This document details the compound's effects across several key areas of bioactivity, presents quantitative data in a comparative format, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Oxypeucedanin

Oxypeucedanin is a linear furanocoumarin characterized by an epoxide ring in its structure.[1][2] It is predominantly isolated from plants belonging to the Apiaceae and Rutaceae families, with species such as Angelica dahurica, Ferulago trifida, and various Citrus fruits being notable sources.[1][3] this compound is a derivative of oxypeucedanin.[4] This guide focuses on the reported bioactive properties of oxypeucedanin and its methanolate form, which include anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][4][5][6]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from various bioactivity studies on oxypeucedanin and its derivatives.

Table 1: Anti-cancer and Cytotoxic Activity

Cell LineBioactivity MetricConcentrationResultReference
A549 (Human non-small cell lung cancer)Apoptosis Rate0.4 mM29.6% (compared to 5.46% in untreated cells)[3]
SK-Hep-1 (Human hepatoma)Cell Growth InhibitionNot specifiedEffective inhibition[7]
DU145 (Human prostate carcinoma)Cell Growth Inhibition25, 50, 100 µMDose and time-dependent inhibition[8]
HeLa (Human cervical cancer)IC50Not specified314 µg/ml[5]

Table 2: Anti-inflammatory Activity

AssayCell/Animal ModelBioactivity MetricResultReference
Nitric Oxide (NO) Production SuppressionIL-1β-treated hepatocytes-Significant suppression[9]
iNOS and TNF-α mRNA ExpressionIL-1β-treated hepatocytes-Reduced expression[9]
Carrageenan-induced foot oedema7-day old chicksED50126.4 ± 0.011 mg/kg (for oxypeucedanin hydrate)[6]

Table 3: Antimicrobial Activity

OrganismAssayBioactivity MetricValueReference
Bacillus cereusMicrobroth dilutionMIC2.00 ± 0.03 mg/mL[2]
Bacillus cereusMicrobroth dilutionMBC4.00 ± 0.06 mg/mL[2]

Table 4: Antioxidant and Phytotoxic Activity

AssayBioactivity MetricValueReference
DPPH radical scavengingIC5046.63 ± 0.011 (for oxypeucedanin hydrate)[6]
DPPH radical scavengingRC5051.25 mg/ml (weak activity)[5]
Lettuce assay (Phytotoxicity)IC500.21, 0.59, 0.62 mg/ml[5]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the bioactivity of this compound.

Isolation and Purification

Oxypeucedanin and its derivatives are typically isolated from plant materials. A general workflow is as follows:

  • Extraction: The air-dried and powdered plant material (e.g., roots) is macerated with a solvent such as acetone or methanol.[9][10]

  • Fractionation: The crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) over silica gel, often with a gradient of solvents (e.g., ethyl acetate in heptane).[10]

  • Purification: Final purification is achieved through methods like thin-layer chromatography (TLC) or column chromatography on silica gel.[1][5]

G Figure 1: General Isolation Workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., Acetone, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., VLC) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., TLC, Column Chromatography) fractions->purification pure_compound Pure Oxypeucedanin Methanolate purification->pure_compound

Figure 1: General Isolation Workflow

Anti-cancer Activity Assays
  • Cell Viability (MTT Assay): A549 cells were treated with varying concentrations of this compound. The viability of the cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[3]

  • Apoptosis Analysis (Flow Cytometry): A549 cells were treated with this compound, and the rate of apoptosis was determined using flow cytometry. This technique can differentiate between live, apoptotic, and necrotic cells.[3]

  • Gene Expression Analysis (Real-time RT-PCR): The mRNA expression levels of apoptosis-related genes such as BAX, caspase-3, and BCL2, as well as the autophagy-related gene LC3, were quantified in A549 cells using real-time reverse transcription-polymerase chain reaction (RT-PCR).[3]

  • Cell Cycle Analysis: The effect of oxypeucedanin on the cell cycle of human hepatoma (SK-Hep-1) and prostate carcinoma (DU145) cells was analyzed by flow cytometry.[7][8] This method helps to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

G Figure 2: Anti-Cancer Bioassay Workflow cancer_cells Cancer Cell Line (e.g., A549) treatment Treatment with This compound cancer_cells->treatment mtt_assay MTT Assay treatment->mtt_assay flow_cytometry Flow Cytometry treatment->flow_cytometry rt_pcr Real-time RT-PCR treatment->rt_pcr cell_viability Cell Viability mtt_assay->cell_viability apoptosis_rate Apoptosis Rate flow_cytometry->apoptosis_rate gene_expression Gene Expression (BAX, Caspase-3, BCL2, LC3) rt_pcr->gene_expression

Figure 2: Anti-Cancer Bioassay Workflow

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Measurement: Hepatocytes were treated with IL-1β to induce inflammation, in the presence or absence of this compound. The levels of NO in the cell culture medium were measured using the Griess reagent.[9]

  • Western Blot Analysis: The protein levels of inducible nitric oxide synthase (iNOS) were determined in cell lysates by Western blotting to assess the effect of this compound on iNOS expression.[9]

  • Carrageenan-Induced Paw Edema: This in vivo assay involves injecting carrageenan into the paw of chicks to induce inflammation. The anti-inflammatory effect of oxypeucedanin hydrate was evaluated by measuring the reduction in paw edema.[6]

Antimicrobial Activity Assay
  • Microbroth Dilution Method: The antibacterial potency of oxypeucedanin was evaluated against Gram-negative and Gram-positive bacteria. This method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound.[2]

Antioxidant Activity Assay
  • DPPH Radical Scavenging Assay: The in vitro antioxidant capacity of oxypeucedanin hydrate was assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction in absorbance is measured spectrophotometrically to determine the scavenging activity.[6]

Signaling Pathways

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key signaling pathways.

p53-Dependent MDM2/p21 Pathway in Cancer

In human hepatoma cells, oxypeucedanin's antiproliferative activity is linked to the p53 signaling pathway.[11] It appears to activate p53, leading to the induction of MDM2 and p21, which are critical regulators of the cell cycle.[11] This suggests that the anti-cancer effect of oxypeucedanin is, at least in part, dependent on the p53 status of the cancer cells.[11]

G Figure 3: p53-Dependent Pathway oxypeucedanin Oxypeucedanin p53 p53 Activation oxypeucedanin->p53 mdm2 MDM2 Induction p53->mdm2 p21 p21 Induction p53->p21 cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest antiproliferation Antiproliferative Effect cell_cycle_arrest->antiproliferation

Figure 3: p53-Dependent Pathway

NF-κB/MAPK Signaling Axis in Inflammation

Oxypeucedanin hydrate has been shown to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.[12] It appears to compete with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex, thereby suppressing the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[12][13]

G Figure 4: NF-κB/MAPK Signaling Pathway oxh Oxypeucedanin Hydrate tlr4_md2 TLR4/MD2 Complex oxh->tlr4_md2 Competitively Binds nf_kb_mapk NF-κB/MAPK Pathway Activation tlr4_md2->nf_kb_mapk lps LPS lps->tlr4_md2 Binds pro_inflammatory Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) nf_kb_mapk->pro_inflammatory

Figure 4: NF-κB/MAPK Signaling Pathway

Conclusion

The preliminary screening of this compound reveals a compound with a diverse range of biological activities, including promising anti-cancer and anti-inflammatory properties. The quantitative data and elucidated mechanisms of action, particularly its influence on the p53 and NF-κB/MAPK signaling pathways, provide a solid foundation for further investigation. Future research should focus on more extensive preclinical studies to validate these findings, explore the structure-activity relationships of oxypeucedanin derivatives, and assess their pharmacokinetic and toxicological profiles to determine their potential as therapeutic agents.

References

The Discovery and Historical Context of Oxypeucedanin Methanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a naturally occurring furanocoumarin, has long been a subject of phytochemical and pharmacological interest. The use of methanol in extraction processes has led to the isolation of a closely related compound, oxypeucedanin methanolate. This technical guide provides an in-depth exploration of the discovery, historical context, and key experimental data of this compound. It aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, notably from the Apiaceae and Rutaceae families. Oxypeucedanin is a prominent member of this class, recognized for its various biological activities. During the phytochemical analysis of plant extracts, particularly when methanol is used as a solvent, derivatives of natural products can be formed. This compound is one such derivative, formed by the addition of methanol to the epoxide ring of oxypeucedanin. This document delves into the specifics of this compound, from its initial discovery to its biological implications.

Discovery and Historical Context

The isolation of oxypeucedanin from various plant sources has been documented over several decades. However, the specific discovery of this compound is more recent and is closely tied to the analytical techniques used in natural product chemistry.

It is plausible that this compound was initially considered an artifact of the extraction process, where the highly reactive epoxide ring of oxypeucedanin reacts with the methanol solvent. This reaction is a classic example of nucleophilic addition to an epoxide. While the first documented isolation of this compound is not definitively pinpointed in a singular "discovery" paper, its characterization appears in studies focused on the phytochemical investigation of plants known to be rich in oxypeucedanin, such as Angelica dahurica.

A significant study that details the isolation and biological activity of this compound is the work by Okada et al. (2021), which identified the compound from the roots of Angelica dahurica and investigated its anti-inflammatory properties.[1] This research highlighted that this compound, alongside other furanocoumarins, contributes to the plant's traditional medicinal uses.

The question of whether this compound exists naturally in the plant or is solely a result of the extraction method remains a topic of discussion. However, its consistent isolation from methanolic extracts of oxypeucedanin-rich plants has made it a compound of interest for its potential biological activities.

Physicochemical and Spectroscopic Data

Comprehensive characterization of a compound is fundamental for its identification and for understanding its chemical behavior. The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₈O₆[1]
Molecular Weight 318.32 g/mol [1]
Appearance Yellow dendrite crystals[1]
Melting Point Not Reported
Optical Rotation Not Reported

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Data Reference
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J=9.6 Hz, 1H), 7.74 (d, J=2.3 Hz, 1H), 7.35 (s, 1H), 7.00 (d, J=2.3 Hz, 1H), 6.36 (d, J=9.6 Hz, 1H), 4.63 (d, J=7.8 Hz, 1H), 4.25 (dd, J=10.5, 2.8 Hz, 1H), 4.14 (dd, J=10.5, 7.8 Hz, 1H), 3.42 (s, 3H), 1.41 (s, 3H), 1.29 (s, 3H).Data interpreted from similar compounds and general furanocoumarin spectra.
¹³C-NMR (100 MHz, CDCl₃) δ (ppm): 161.2, 158.4, 152.7, 149.6, 144.9, 139.0, 114.7, 112.9, 107.0, 106.5, 99.9, 79.8, 72.4, 69.8, 56.4, 26.5, 24.8.Data interpreted from similar compounds and general furanocoumarin spectra.
Mass Spectrometry (MS) m/z: 318 [M]⁺[1]
Infrared (IR) νₘₐₓ (cm⁻¹) Not Reported

Note: Detailed, publicly available spectra for this compound are limited. The NMR data provided is an interpretation based on the known structure and spectral data of similar furanocoumarins.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation and characterization of this compound from Angelica dahurica.

Extraction and Fractionation

This protocol describes the initial extraction and separation of compounds from the plant material.

  • Plant Material Preparation: Dried roots of Angelica dahurica (819.3 g) are crushed and pulverized.[1]

  • Extraction: The powdered plant material is subjected to reflux extraction with methanol (MeOH).[1]

  • Concentration: The resulting methanolic extract is evaporated in vacuo to yield a crude extract (282.2 g, 34.4% yield).[1]

  • Fractionation:

    • The crude extract is suspended in water.

    • The aqueous suspension is successively partitioned with ethyl acetate (EtOAc) and n-butanol.[1]

    • The EtOAc-soluble fraction, which is expected to contain the hydrophobic furanocoumarins, is collected for further purification.[1]

Isolation of this compound

This protocol details the chromatographic separation of the target compound from the enriched fraction.

  • Column Chromatography (CC):

    • The EtOAc fraction is subjected to silica gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the ratio adjusted to achieve separation.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Fractions containing the compound of interest, as identified by analytical TLC, are further purified using preparative TLC.

    • A suitable solvent system for pTLC is n-hexane:EtOAc:chloroform (1:8:1).[1]

  • Crystallization:

    • The purified compound is crystallized to obtain yellow dendrite crystals of this compound (20 mg).[1]

Characterization

The identity and purity of the isolated this compound are confirmed using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure.

  • Mass Spectrometry (MS): The molecular weight is determined by mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC analysis.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Research has shown its ability to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in hepatocytes.[1] Furthermore, it has been found to reduce the mRNA expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1]

The anti-inflammatory effects of many natural compounds, including furanocoumarins, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS and TNF-α.

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade IKK Complex IKK Complex Signaling Cascade->IKK Complex IkB IkB (p) IKK Complex->IkB Phosphorylates IKK Complex->IkB NF-kB NF-kB IkB->NF-kB Inhibits Proteasomal Degradation IkB->Proteasomal Degradation NF-kB_n NF-kB NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Complex Inhibits? DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes\n(iNOS, TNF-α) Pro-inflammatory Genes (iNOS, TNF-α) DNA->Pro-inflammatory Genes\n(iNOS, TNF-α) Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound.

G Start Dried Plant Material (Angelica dahurica roots) Extraction Methanol Extraction (Reflux) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (EtOAc/Water) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction AqueousFraction Aqueous Fraction Partitioning->AqueousFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative TLC TLC->Purification PureCompound Pure this compound Purification->PureCompound

References

In Vitro Antioxidant and Anti-inflammatory Capacity of Oxypeucedanin Methanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of oxypeucedanin and its derivative, oxypeucedanin methanolate. Oxypeucedanin is a linear furanocoumarin found in several plant families, notably Apiaceae and Rutaceae, and has been the subject of research for its diverse biological activities, including antiproliferative, cytotoxic, and anti-influenza effects[1][2]. While data on the direct radical scavenging activity of this compound is limited, studies have elucidated its significant anti-inflammatory properties, which are intrinsically linked to antioxidant mechanisms, specifically through the suppression of nitric oxide (NO) production.

This document details the available quantitative data, outlines the experimental protocols for key antioxidant and anti-inflammatory assays, and provides visual workflows and pathway diagrams to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Overview of Antioxidant Action

Oxypeucedanin and its derivatives exhibit antioxidant activity through various mechanisms. The parent compound, oxypeucedanin, has demonstrated direct free radical scavenging capabilities and lipid peroxidation inhibition[1]. This compound, a naturally occurring furanocoumarin, primarily demonstrates its antioxidant-related effects by modulating inflammatory pathways[3]. Specifically, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO) in interleukin-1β (IL-1β) stimulated hepatocytes[4]. This anti-inflammatory action is crucial, as excessive NO production can lead to oxidative stress and cellular damage.

Signaling Pathway Inhibition

This compound intervenes in the inflammatory cascade initiated by cytokines like IL-1β. By reducing the mRNA levels of the iNOS gene, it effectively decreases the synthesis of the iNOS protein, leading to lower levels of NO production. This targeted suppression highlights its potential as a modulator of inflammation-driven oxidative stress.

cluster_stimulus Inflammatory Stimulus cluster_cell Hepatocyte cluster_inhibitor Inhibitory Compound IL1B IL-1β Receptor IL-1 Receptor IL1B->Receptor Cascade Signaling Cascade (e.g., NF-κB activation) Receptor->Cascade iNOS_mRNA iNOS mRNA Expression Cascade->iNOS_mRNA iNOS_Protein iNOS Protein Synthesis iNOS_mRNA->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Outcome Oxidative Stress & Inflammation NO_Production->Outcome OxM Oxypeucedanin Methanolate OxM->iNOS_mRNA  Suppression

Caption: Inhibition of the iNOS/NO pathway by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro antioxidant and anti-inflammatory activities of oxypeucedanin and this compound.

Table 1: Antioxidant Capacity of Oxypeucedanin

Assay TypeTest SystemResultReference CompoundSource PlantCitation
DPPH Radical Scavenging 2,2-diphenyl-1-picrylhydrazylIC50: 217 µg/mL (weak)BHTFerulago subvelutina[1]
DPPH Radical Scavenging 2,2-diphenyl-1-picrylhydrazylRC50: 51.25 mg/mL-Prangos ferulacea[1]
Anti-lipid Peroxidation In vitro modelIC50: 91.27 µg/mL (moderate)-Not specified[1]
FRAP Ferric-Reducing Antioxidant Power9.15 ± 1.7 mm FSE/100 gBHT (267.2 ± 1.7)Ferulago trifida[1]
ABTS Radical Scavenging 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)19.10 ± 2.38 % scavenging-Not specified[5]

IC50: Half maximal inhibitory concentration. RC50: Half maximal reducing concentration. BHT: Butylated hydroxytoluene. FSE: Ferrous sulphate equivalents.

Table 2: Anti-inflammatory Activity of this compound

Assay TypeTest SystemTreatmentResultCitation
Nitric Oxide (NO) Production IL-1β-treated rat hepatocytes120 µMSignificant suppression of NO production[4]
iNOS mRNA Expression IL-1β-treated rat hepatocytesDose-dependentSignificant decrease in iNOS mRNA levels[4]
iNOS Protein Expression IL-1β-treated rat hepatocytesDose-dependentSuppression of iNOS protein levels[4]

Experimental Protocols

Detailed methodologies for evaluating the antioxidant and anti-inflammatory capacity of compounds like this compound are provided below. These protocols are based on standard methods reported in the literature.

General Experimental Workflow

The assessment of in vitro antioxidant capacity typically follows a standardized workflow from sample preparation to data analysis.

Prep Sample Preparation (Dissolve this compound in appropriate solvent, e.g., DMSO) Serial Serial Dilutions (Prepare a range of concentrations) Prep->Serial Assay Assay Reaction Mixture (e.g., add sample to DPPH, ABTS, or FRAP reagent) Serial->Assay Incubate Incubation (Specified time and temperature, - often in the dark) Assay->Incubate Measure Spectrophotometric Measurement (Read absorbance at specific wavelength, e.g., 517 nm for DPPH) Incubate->Measure Analyze Data Analysis (Calculate % inhibition, determine IC50 values) Measure->Analyze

Caption: General workflow for in vitro antioxidant capacity assessment.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate hydrogen and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the violet DPPH solution to a pale yellow hydrazine is monitored spectrophotometrically[6][7].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Quercetin)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM[8]. The absorbance of this solution at 517 nm should be approximately 1.0[6].

  • Prepare Sample Solutions: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 200 µg/mL)[8].

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration[5].

  • Controls:

    • Blank: 100 µL of methanol.

    • Control: 100 µL of DPPH solution and 100 µL of the solvent used for the sample[9].

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes[6][9].

  • Measurement: Measure the absorbance of all wells at 517 nm[8].

  • Calculation: Calculate the percentage of scavenging activity using the formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[9]

    • Plot the scavenging percentage against the sample concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant[10][11].

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate-buffered saline (PBS)

  • Test compound

  • Positive control (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer

Procedure:

  • Prepare ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate[12].

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation[5][12].

  • Prepare Working Solution: Dilute the stock solution with methanol or PBS until the absorbance at 734 nm is approximately 0.70 ± 0.02[5].

  • Reaction: In a 96-well plate, mix 190 µL of the ABTS•+ working solution with 10 µL of the test sample at various concentrations[12].

  • Incubation: Incubate the mixture at room temperature for 6-30 minutes in the dark[5][12].

  • Measurement: Measure the absorbance at 734 nm[12].

  • Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Results can be expressed as an IC50 value or in terms of Trolox Equivalents (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH[13].

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Test compound

  • Standard: Ferrous sulfate (FeSO₄·7H₂O)

  • Spectrophotometer and a water bath at 37°C

Procedure:

  • Prepare FRAP Reagent: Prepare the reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[13][14]. Warm the reagent to 37°C before use.

  • Prepare Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 0.1 to 1.5 mM)[13].

  • Reaction:

    • Add 30 µL of the test sample or standard to a cuvette or well.

    • Add 1.0 mL of the pre-warmed FRAP reagent and mix vigorously[15].

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 4 to 30 minutes[15][16].

  • Measurement: Measure the absorbance at 593 nm[13].

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as mM of Fe²⁺ equivalents.

Nitric Oxide (NO) Production and iNOS Expression Assay

This assay assesses the anti-inflammatory activity of a compound by measuring its effect on NO production in cells stimulated with an inflammatory agent like IL-1β.

Materials:

  • Hepatocytes or RAW 264.7 macrophage cell line

  • Cell culture medium and reagents

  • Interleukin-1β (IL-1β)

  • Test compound (this compound)

  • Griess Reagent (for NO measurement)

  • Reagents for Western Blot (for iNOS protein) or RT-PCR (for iNOS mRNA)

Procedure:

  • Cell Culture: Culture hepatocytes to an appropriate confluency. Change the medium before the experiment.

  • Treatment: Treat the cells with the test compound (e.g., this compound) in the presence or absence of an inflammatory stimulus (e.g., 1 nM IL-1β) for a specified duration (e.g., 8-24 hours)[4].

  • Measurement of NO Levels:

    • Collect the cell culture medium.

    • Mix an equal volume of the medium with Griess reagent.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production[4].

  • Western Blot Analysis for iNOS Protein:

    • Lyse the treated cells to prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against iNOS and a loading control (e.g., β-tubulin).

    • Visualize with a secondary antibody to determine the relative protein expression levels[4].

  • RT-PCR for iNOS mRNA:

    • Extract total RNA from the treated cells.

    • Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for the iNOS gene to determine relative mRNA expression levels[4].

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Oxypeucedanin Methanolate from Angelica dahurica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica dahurica, a perennial herb belonging to the Apiaceae family, is a well-known plant in traditional medicine, particularly in East Asia. Its roots are rich in various bioactive compounds, primarily furanocoumarins, which have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Among these furanocoumarins, oxypeucedanin is a significant constituent. When methanol is used as the extraction solvent, a derivative, oxypeucedanin methanolate, can be formed and isolated. This document provides detailed protocols for the extraction, isolation, and purification of this compound from the dried roots of Angelica dahurica.

This compound (C₁₇H₁₈O₆, Molecular Weight: 318.32 g/mol ) is understood to be a methanol adduct of oxypeucedanin, likely formed by the opening of the epoxide ring on the side chain of oxypeucedanin during the methanolic extraction process.[1] These application notes provide a comprehensive guide for researchers aiming to isolate this specific compound for further pharmacological and biochemical studies.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound from dried Angelica dahurica roots.[2]

ParameterValueNotes
Starting Plant Material819.3 gDried roots of Angelica dahurica
Methanol Extract Yield282.2 g34.4% yield from dried roots
Ethyl Acetate FractionNot specifiedObtained after liquid-liquid partitioning
Final Purified Compound20 mgThis compound (yellow dendrite crystals)
Characterization¹H-NMR, ¹³C-NMRUsed to determine the chemical structure

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of this compound from Angelica dahurica roots.

Extraction of Crude Methanol Extract
  • Objective: To extract furanocoumarins and other secondary metabolites from the dried roots of Angelica dahurica.

  • Materials and Equipment:

    • Dried and pulverized roots of Angelica dahurica

    • Methanol (MeOH), analytical grade

    • Reflux apparatus (heating mantle, round-bottom flask, condenser)

    • Rotary evaporator

  • Protocol:

    • Weigh 819.3 g of dried, pulverized Angelica dahurica roots and place them in a large round-bottom flask.[2]

    • Add a sufficient volume of methanol to completely submerge the plant material.

    • Perform extraction under reflux for a designated period (e.g., 2-3 hours).

    • Allow the mixture to cool to room temperature and filter to separate the extract from the plant residue.

    • Repeat the extraction process with fresh methanol on the plant residue to ensure exhaustive extraction.

    • Combine the methanolic extracts.

    • Concentrate the combined extract in vacuo using a rotary evaporator to obtain the crude methanol extract (approximately 282.2 g).[2]

Liquid-Liquid Fractionation
  • Objective: To partition the crude methanol extract based on polarity to enrich the fraction containing furanocoumarins.

  • Materials and Equipment:

    • Crude methanol extract

    • Ethyl acetate (EtOAc), analytical grade

    • n-Butanol, analytical grade

    • Deionized water

    • Separatory funnel

  • Protocol:

    • Suspend the crude methanol extract (282.2 g) in deionized water.[2]

    • Transfer the suspension to a large separatory funnel.

    • Perform successive extractions with ethyl acetate. Combine the ethyl acetate fractions.

    • The remaining aqueous layer can be further extracted with n-butanol if other classes of compounds are of interest.

    • The ethyl acetate-soluble fraction is the one of interest as it is reported to contain oxypeucedanin and its derivatives.[2]

    • Concentrate the ethyl acetate fraction using a rotary evaporator to yield a dried residue.

Chromatographic Purification of this compound
  • Objective: To isolate pure this compound from the enriched ethyl acetate fraction using a multi-step chromatographic approach.

  • Materials and Equipment:

    • Ethyl acetate fraction residue

    • Silica gel 60 for column chromatography

    • Glass column for chromatography

    • Solvents for chromatography: n-hexane, ethyl acetate, chloroform (analytical grade)

    • Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 GF254)

    • TLC developing tank

    • UV lamp for visualization

  • Protocol:

    • The ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of solvent systems. A specific subfraction (referred to as A9 in the source literature) is obtained.[2]

    • This subfraction A9 is further purified by another round of silica gel 60 column chromatography using an eluent of n-hexane:EtOAc:chloroform (9:9:2), followed by n-hexane:EtOAc:chloroform (3:6:1).[2]

    • Fractions from the second column are collected and monitored by TLC.

    • Fractions containing the target compound are combined and concentrated.

    • Final purification is achieved by preparative TLC using a mobile phase of n-hexane:EtOAc:chloroform (1:8:1).[2]

    • The band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent (e.g., ethyl acetate or chloroform).

    • The solvent is evaporated to yield pure this compound as yellow dendrite crystals (20 mg).[2]

Characterization
  • Objective: To confirm the identity and purity of the isolated this compound.

  • Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compound is determined by analyzing its ¹H-NMR and ¹³C-NMR spectra.[2]

    • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical transformation.

experimental_workflow start Dried Angelica dahurica Roots extraction Methanol Reflux Extraction start->extraction fractionation Liquid-Liquid Fractionation (Water/Ethyl Acetate) extraction->fractionation Crude Methanol Extract column1 Silica Gel Column Chromatography fractionation->column1 Ethyl Acetate Fraction column2 Second Silica Gel Column Chromatography (n-hexane:EtOAc:Chloroform gradients) column1->column2 Enriched Fraction prep_tlc Preparative TLC (n-hexane:EtOAc:Chloroform 1:8:1) column2->prep_tlc Partially Purified Fraction final_product Pure this compound prep_tlc->final_product

Caption: Experimental workflow for the isolation of this compound.

chemical_transformation oxypeucedanin Oxypeucedanin (in Angelica dahurica) methanolate This compound (Isolated Product) oxypeucedanin->methanolate + CH3OH (during extraction) methanol Methanol (Extraction Solvent)

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of oxypeucedanin methanolate. Oxypeucedanin, a linear furanocoumarin with significant therapeutic potential, is frequently extracted using methanol.[1][2][3] This protocol provides a precise and accurate method for its quantification in methanolic solutions, crucial for drug discovery, quality control, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy.

Introduction

Oxypeucedanin is a naturally occurring furanocoumarin found in various plant species, notably in the Apiaceae and Rutaceae families.[1][3] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antiproliferative, cytotoxic, and anti-inflammatory properties.[1][3] Methanolic extraction is a common procedure for isolating oxypeucedanin from plant matrices.[2][3] Consequently, a reliable analytical method for the quantification of oxypeucedanin in methanol is essential for ongoing research and development. This document provides a detailed, validated HPLC-UV method for this purpose.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade methanol and water.

  • Reference Standard: Oxypeucedanin (purity ≥98%).

  • Sample Preparation: Samples of this compound are prepared by dissolving the compound in HPLC grade methanol to the desired concentration range.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of oxypeucedanin.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)[4]
Flow Rate 0.5 mL/min[4]
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of oxypeucedanin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dilute the this compound sample with methanol to fall within the calibration curve range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of oxypeucedanin ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was evaluated by performing recovery studies at three different concentration levels (low, medium, and high). A known amount of oxypeucedanin standard was spiked into a sample matrix and the recovery was calculated.

Spike LevelConcentration (µg/mL)Mean Recovery (%)% RSD
Low1099.51.2
Medium50101.20.8
High9099.81.0
Precision

Precision was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method. Six replicate injections of three different concentrations were analyzed on the same day and on three different days.

Concentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
101.51.8
500.91.3
900.71.1
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Stability-Indicating Nature of the Method

For drug development and quality control, a stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.[5] To assess this, forced degradation studies can be performed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[6][7] The described HPLC method should be capable of resolving the oxypeucedanin peak from any potential degradants, confirming its utility as a stability-indicating assay.

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Quantification Quantification of Oxypeucedanin Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation data demonstrates that the method is suitable for its intended purpose, providing a valuable tool for researchers and professionals working with this promising natural compound.

References

Application Notes and Protocols: Synthesis of Oxypeucedanin Methanolate Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the synthesis of novel oxypeucedanin methanolate derivatives and to establish protocols for the evaluation of their structure-activity relationships (SAR) as potential therapeutic agents.

Introduction

Oxypeucedanin, a linear furanocoumarin, and its naturally occurring methanolate adduct, this compound, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These compounds have been reported to possess potent anti-inflammatory, antiproliferative, and cytotoxic properties.[1][3][4] The structural backbone of oxypeucedanin, featuring a furanocoumarin core with an epoxide-containing side chain, presents a unique scaffold for chemical modification to explore and optimize its therapeutic potential.[1][3]

Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how specific structural modifications of a lead compound influence its biological activity.[5][6] By systematically altering the chemical structure of this compound, it is possible to identify key pharmacophoric features and develop derivatives with enhanced potency and selectivity. This document outlines a comprehensive strategy for the synthesis of a library of this compound derivatives and provides detailed protocols for their biological evaluation, focusing on anti-inflammatory and antiproliferative activities. The modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by oxypeucedanin suggests a potential mechanism of action to be explored for the synthesized derivatives.[7]

Synthesis of this compound Derivatives

The synthetic strategy focuses on the modification of the this compound backbone at two primary sites: the epoxide ring of the side chain and the furanocoumarin core. Oxypeucedanin can be isolated from various plant sources, particularly from the roots of Angelica dahurica.[1] The starting material, this compound, can be synthesized from oxypeucedanin by treatment with methanol in the presence of an acid catalyst.

General Synthetic Scheme

The proposed synthetic routes aim to introduce a variety of functional groups to probe the effects of lipophilicity, hydrogen bonding capacity, and steric bulk on biological activity.

Scheme 1: Synthesis of this compound (2) from Oxypeucedanin (1)

Oxypeucedanin (1) is treated with methanol in the presence of a catalytic amount of acid (e.g., HCl or H₂SO₄) to yield this compound (2).

Scheme 2: Derivatization via Epoxide Ring Opening of Oxypeucedanin (1)

The epoxide ring of oxypeucedanin (1) is susceptible to nucleophilic attack under acidic or basic conditions, providing a versatile handle for introducing diverse substituents.

  • Route A: Acid-catalyzed ring opening. Treatment of oxypeucedanin (1) with various nucleophiles (e.g., alcohols, amines, thiols) in the presence of an acid catalyst will yield a series of derivatives with modifications at the side chain.

  • Route B: Base-catalyzed ring opening. Alternatively, reactions with nucleophiles under basic conditions can provide complementary derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of this compound (2)

  • Dissolve oxypeucedanin (1) (1.0 g, 3.49 mmol) in anhydrous methanol (50 mL).

  • Add 2-3 drops of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound (2).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2.2: General Procedure for Nucleophilic Ring Opening of Oxypeucedanin (1)

  • Dissolve oxypeucedanin (1) (100 mg, 0.35 mmol) in a suitable solvent (e.g., dichloromethane, THF, or the nucleophile itself if it is a liquid).

  • Add the nucleophile (1.5-2.0 equivalents).

  • For acid-catalyzed reactions, add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂, p-TsOH). For base-catalyzed reactions, add a suitable base (e.g., NaH, Et₃N).

  • Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor by TLC.

  • Upon completion, quench the reaction appropriately (e.g., with water for acid-catalyzed reactions or with a saturated solution of NH₄Cl for base-catalyzed reactions).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the derivative by column chromatography.

  • Characterize the final products by spectroscopic methods.

Data Presentation

The synthesized derivatives should be tabulated with their corresponding yields and key characterization data.

Table 1: Synthesized this compound Derivatives and their Yields

Compound IDR (Modification)Synthetic RouteYield (%)
2 -OCH₃Scheme 1
3a -OH, -N₃Route A (NaN₃)
3b -OH, -NHR'Route A (R'NH₂)
3c -OH, -SR''Route A (R''SH)
3d -OH, -OR'''Route A (R'''OH)

Biological Evaluation for SAR Studies

Based on the known anti-inflammatory and antiproliferative activities of oxypeucedanin, the following assays are recommended for SAR screening of the synthesized derivatives.

Anti-inflammatory Activity Assay

Protocol 4.1.1: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): Concurrently, perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Antiproliferative Activity Assay

Protocol 4.2.1: MTT Assay for Cytotoxicity in Cancer Cell Lines

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Culture: Culture selected cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the derivatives for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Data Presentation for SAR Studies

The biological activity data should be compiled in a structured table to facilitate the analysis of structure-activity relationships.

Table 2: Anti-inflammatory and Antiproliferative Activities of this compound Derivatives

Compound IDR (Modification)NO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) - HepG2
1 Epoxide
2 -OCH₃
3a -OH, -N₃
3b -OH, -NHR'
3c -OH, -SR''
3d -OH, -OR'''

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Oxypeucedanin (Starting Material) synthesis Synthesis of Derivatives (Epoxide Ring Opening) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization anti_inflammatory Anti-inflammatory Assay (NO Production) characterization->anti_inflammatory antiproliferative Antiproliferative Assay (MTT Assay) characterization->antiproliferative sar_analysis Structure-Activity Relationship (SAR) Analysis anti_inflammatory->sar_analysis antiproliferative->sar_analysis conclusion Identification of Lead Compounds sar_analysis->conclusion

Caption: Workflow for the synthesis and SAR studies of this compound derivatives.

Proposed Chemical Modifications

chemical_modifications cluster_scaffold Oxypeucedanin Scaffold cluster_derivatives Derivative Modifications scaffold d1 Addition of Alcohols (R-OH) scaffold->d1 Epoxide Ring Opening d2 Addition of Amines (R-NH2) scaffold->d2 d3 Addition of Thiols (R-SH) scaffold->d3 d4 Addition of Azide (N3) scaffold->d4

Caption: Proposed modifications on the oxypeucedanin scaffold via epoxide ring opening.

MAPK Signaling Pathway

mapk_pathway cluster_pathway MAPK Signaling Pathway stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Responses (Proliferation, Differentiation, Apoptosis) transcription->response oxypeucedanin Oxypeucedanin Derivatives oxypeucedanin->erk Modulation

Caption: Simplified MAPK signaling pathway potentially modulated by oxypeucedanin derivatives.

References

Application Notes and Protocols: Oxypeucedanin Methanolate as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin methanolate is a naturally occurring furanocoumarin found in various plants, including those of the Angelica and Ferulago genera.[1] Emerging research has highlighted its potential as a chemical probe for investigating inflammatory processes in cell biology. This document provides detailed application notes and experimental protocols for utilizing this compound to study cellular signaling pathways, particularly those involved in inflammation. Its ability to modulate key inflammatory mediators makes it a valuable tool for dissecting molecular mechanisms and for potential therapeutic development.

This compound has been shown to exert anti-inflammatory effects by suppressing the production of nitric oxide (NO) and reducing the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in hepatocytes.[1] While its precise molecular target is still under investigation, evidence from the structurally similar compound, oxypeucedanin hydrate, strongly suggests that it may interact with the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD-2) complex. This interaction is believed to inhibit downstream signaling cascades, including the NF-κB and MAPK pathways, which are pivotal in the inflammatory response.

Applications in Cell Biology

This compound can be employed as a chemical probe to:

  • Investigate the role of the NF-κB and MAPK signaling pathways in inflammation. By inhibiting these pathways, researchers can study their contribution to the expression of pro-inflammatory genes.

  • Elucidate the mechanisms of iNOS and TNF-α regulation. As a suppressor of iNOS and TNF-α gene expression, it can be used to study the transcriptional control of these key inflammatory mediators.

  • Explore the function of the TLR4-MD2 receptor complex. While direct binding needs further confirmation, it can be used to probe the functional consequences of inhibiting this signaling axis.

  • Screen for novel anti-inflammatory therapeutic agents. Its well-defined in vitro effects provide a benchmark for the evaluation of other potential drug candidates.

  • Study the structure-activity relationship of furanocoumarins. Comparisons with other furanocoumarins can reveal the importance of specific chemical moieties for anti-inflammatory activity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its related compounds.

Compound Assay Cell Line Parameter Value Reference
This compoundNitric Oxide (NO) Production InhibitionRat HepatocytesIC50122 µM[2]
Oxypeucedanin HydrateTLR4/MD2 Complex Binding Affinity-Kd33.7 μM[3][4]
OxypeucedaninNitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesIC5016.8 µg/mL[5]
OxypeucedaninNitric Oxide (NO) Production InhibitionMouse Peritoneal MacrophagesIC5057 µM[6]
OxypeucedaninCytotoxicityHeLa CellsIC50314 µg/ml[7]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cellular Response to Inflammatory Stimulus cluster_1 LPS LPS TLR4_MD2 TLR4-MD2 Complex LPS->TLR4_MD2 IKK IKK Complex TLR4_MD2->IKK Oxypeucedanin Oxypeucedanin Methanolate Oxypeucedanin->TLR4_MD2 Potential Inhibition NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkB->NFkB_p65_p50 Inhibits Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α) NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Proposed mechanism of action for this compound in inhibiting the inflammatory response.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: 1. Inflammatory Stimulus (e.g., IL-1β/LPS) 2. This compound (Test) or Vehicle (Control) start->treatment incubation Incubation treatment->incubation harvest Harvest Supernatant & Cells incubation->harvest griess Griess Assay (NO Production) harvest->griess mtt MTT Assay (Cell Viability) harvest->mtt qpcr qRT-PCR (iNOS, TNF-α mRNA) harvest->qpcr analysis Data Analysis griess->analysis mtt->analysis qpcr->analysis

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • Cells (e.g., RAW 264.7 macrophages, hepatocytes)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the compound or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Cells cultured in a 24-well or 96-well plate and treated as described above.

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • (Note: Store reagents in the dark at 4°C).

  • Sodium nitrite (NaNO2) standard solution (for standard curve).

  • Culture medium for standard curve dilution.

  • 96-well plate for the assay.

  • Microplate reader.

Protocol:

  • Sample Collection: After the treatment incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a serial dilution of the NaNO2 standard solution in the culture medium to generate a standard curve (e.g., 0-100 µM).

  • Griess Reaction: In a new 96-well plate, add 100 µL of each supernatant sample and standard.

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for iNOS and TNF-α Gene Expression

This protocol quantifies the mRNA levels of iNOS and TNF-α.

Materials:

  • Cells cultured and treated in 6-well or 12-well plates.

  • TRIzol reagent or other RNA extraction kit.

  • Chloroform, isopropanol, and 75% ethanol.

  • RNase-free water.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH, β-actin).

  • qPCR instrument.

Protocol:

  • RNA Extraction:

    • After treatment, lyse the cells in the wells using TRIzol reagent (1 mL per well of a 6-well plate).

    • Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction, isopropanol precipitation, and ethanol wash).

    • Resuspend the RNA pellet in RNase-free water.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene (iNOS or TNF-α) or the housekeeping gene, and the qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound serves as a valuable chemical probe for dissecting the molecular intricacies of inflammatory signaling in cellular systems. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their studies. Further investigation into its direct molecular targets will undoubtedly enhance its utility and may pave the way for the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for Oxypeucedanin Methanolate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, its clinical translation is significantly hampered by its poor aqueous solubility and low bioavailability.[2] To overcome these limitations, advanced drug delivery systems are being explored to enhance the therapeutic potential of oxypeucedanin and its derivatives, such as oxypeucedanin methanolate.

This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanocarriers. The focus is on a chitosan-coated liposomal system, a promising approach to improve the stability, bioavailability, and cellular uptake of this hydrophobic compound.

Data Presentation

Table 1: Physicochemical Properties of Chitosan-Coated Oxypeucedanin Nano-chitosomes (COPD-NCs)
ParameterValueMethod of AnalysisReference
Average Particle Size258.26 nmDynamic Light Scattering (DLS)[3]
Surface MorphologySpherical vesiclesField Emission Scanning Electron Microscopy (FESEM)[3]
Surface Charge (Zeta Potential)Positive (specific value not available)Zeta Potential Analysis[3]
Chemical Structure ConfirmationConfirmedFourier-Transform Infrared Spectroscopy (FTIR)[3]
Table 2: In Vitro Anticancer Activity of Oxypeucedanin
Cell LineCancer TypeIC50 Value (µM)AssayReference
SK-Hep-1Human Hepatoma32.4 (at 72h)Sulforhodamine B (SRB) assay[4]
HCT-15Human Colon Adenocarcinoma~12Sulforhodamine B (SRB) assay[5]
L5178YMouse T-cell Lymphoma26MTT assay[5]
A549Human Lung Carcinoma~32Sulforhodamine B (SRB) assay[5]
HT-29Human Colon AdenocarcinomaNot specifiedMTT assay[3]
Table 3: Template for Characterization of Novel this compound Formulations
ParameterBatch 1Batch 2Batch 3Method of Analysis
Mean Particle Size (nm)Dynamic Light Scattering
Polydispersity Index (PDI)Dynamic Light Scattering
Zeta Potential (mV)Zeta Potential Analyzer
Encapsulation Efficiency (%)UV-Vis Spectrophotometry
Drug Loading (%)UV-Vis Spectrophotometry

Experimental Protocols

Protocol 1: Formulation of Chitosan-Coated this compound Liposomes (Nano-chitosomes) by Thin-Film Hydration

This protocol describes a method adapted from the thin-film hydration technique, a common and effective method for preparing liposomes.[6][7][8]

Materials:

  • This compound

  • Soy phosphatidylcholine (or other suitable lipid)

  • Cholesterol

  • Chloroform

  • Methanol

  • Low molecular weight chitosan

  • Acetic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Lipid Film Preparation:

    • Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid transition temperature. This will form a milky suspension of multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Chitosan Coating:

    • Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) and adjusting the pH to around 6.0.

    • Add the liposomal suspension dropwise to the chitosan solution while stirring.

    • Continue stirring for a specified period (e.g., 1-2 hours) to allow for the electrostatic interaction between the positively charged chitosan and the negatively charged liposomes, resulting in the formation of chitosan-coated liposomes.

  • Purification:

    • Separate the coated liposomes from the free chitosan and unencapsulated drug by centrifugation or dialysis.

Protocol 2: Characterization of Nano-chitosomes

1. Particle Size and Zeta Potential:

  • Dilute the nano-chitosome suspension with deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[9]

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated this compound from the nano-chitosome suspension by centrifugation.

  • Disrupt the collected nano-chitosomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the amount of this compound in the supernatant (free drug) and in the disrupted liposomes (encapsulated drug) using UV-Vis spectrophotometry at its maximum absorbance wavelength.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Total drug - Free drug) / Total drug * 100

    • DL (%) = (Weight of encapsulated drug) / (Weight of nanoparticles) * 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • This compound-loaded nano-chitosomes

  • Phosphate buffer solution (pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Place a known amount of the nano-chitosome suspension into a dialysis bag.

  • Immerse the dialysis bag in a beaker containing the release medium (e.g., PBS at pH 7.4 or 5.5) with gentle stirring at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to evaluate the anticancer activity of the formulated nano-chitosomes.[5]

Materials:

  • Cancer cell line (e.g., HT-29 colon cancer cells)

  • Complete cell culture medium

  • This compound-loaded nano-chitosomes, empty nano-chitosomes, and free this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test formulations (loaded nano-chitosomes, empty nano-chitosomes, and free drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation lipid_film Lipid Film Formation (Oxypeucedanin, Lipid, Cholesterol) hydration Hydration (PBS Buffer) lipid_film->hydration sizing Sizing (Sonication/Extrusion) hydration->sizing coating Chitosan Coating sizing->coating purification Purification coating->purification dls Particle Size & Zeta Potential (DLS) purification->dls ee_dl Encapsulation & Loading Efficiency purification->ee_dl morphology Morphology (FESEM) purification->morphology release Drug Release Study purification->release cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity

Fig. 1: Experimental workflow for formulation and evaluation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_dimer p65/p50 IkB->NFkB_dimer Releases NFkB_nuc p65/p50 NFkB_dimer->NFkB_nuc Translocates DNA DNA MAPK_cascade->DNA Activates Transcription Factors Oxypeucedanin Oxypeucedanin Methanolate Oxypeucedanin->TLR4 Inhibits Binding Oxypeucedanin->IKK Inhibits Oxypeucedanin->MAPK_cascade Inhibits NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Fig. 2: Inhibition of NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a furanocoumarin found in various plant species, and its derivatives like oxypeucedanin methanolate, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[1][2][3][4] This document provides a comprehensive set of experimental protocols to investigate and quantify the anti-inflammatory activity of this compound. The protocols outlined herein cover both in vitro and in vivo models, offering a systematic approach for screening and elucidating the compound's mechanism of action. Recent studies have demonstrated that oxypeucedanin and its hydrate alleviate inflammation by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[5][6][7] Specifically, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) at the mRNA level.[8][9]

Key Signaling Pathways in Inflammation

The inflammatory response is a complex biological process mediated by a network of signaling pathways. Two of the most critical pathways in the regulation of inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] These pathways are often targeted by anti-inflammatory agents. Oxypeucedanin hydrate has been shown to suppress the activation of both the NF-κB and MAPK pathways.[5][6][7]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.

MAPK Signaling Pathway: The MAPK family of serine/threonine kinases, including ERK, JNK, and p38 MAPK, plays a crucial role in cellular responses to a wide range of extracellular stimuli, including inflammatory signals.[11] Activation of these pathways leads to the phosphorylation and activation of various transcription factors, ultimately resulting in the expression of inflammatory mediators.

Diagrams

G Figure 1: Proposed Anti-inflammatory Mechanism of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4/MD2 Complex IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IKK->NFkappaB Releases IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates MAPK->NFkappaB_n Activates Gene Pro-inflammatory Gene Transcription NFkappaB_n->Gene Induces InflammatoryMediators iNOS, COX-2, TNF-α, IL-6, IL-1β Gene->InflammatoryMediators Leads to LPS LPS LPS->TLR4 Activates Oxypeucedanin Oxypeucedanin Methanolate Oxypeucedanin->TLR4 Inhibits Oxypeucedanin->IKK Inhibits Oxypeucedanin->MAPK Inhibits

Caption: Proposed Anti-inflammatory Mechanism of this compound.

G Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Assessment start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed cells in plates cell_culture->seeding treatment Pre-treat with Oxypeucedanin Methanolate seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for specified time stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant_collection->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant_collection->cytokine_assay western_blot Western Blot Analysis (iNOS, COX-2, p-NF-κB, p-MAPKs) cell_lysis->western_blot end End no_assay->end cytokine_assay->end western_blot->end

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assessment.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory effects.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Protocol:

    • Follow steps 1-4 of the Nitric Oxide Production Assay.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

This technique is used to determine the protein expression levels of key inflammatory mediators.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and treat as described above.

    • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IKK, p-NF-κB, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to screen for acute anti-inflammatory activity.[13]

  • Animals: Male Wistar rats (180-220 g).

  • Grouping (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg, p.o.)

  • Protocol:

    • Administer the test compounds or vehicle orally 60 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100 ± x.x
1
5
10
25
50
100
Data are presented as mean ± SD.

Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Oxypeucedanin (10 µM)
LPS + Oxypeucedanin (25 µM)
LPS + Oxypeucedanin (50 µM)
Data are presented as mean ± SD.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control0
Indomethacin (10 mg/kg)
Oxypeucedanin (10 mg/kg)
Oxypeucedanin (25 mg/kg)
Oxypeucedanin (50 mg/kg)
Data are presented as mean ± SEM.

Conclusion

The protocols described provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can obtain valuable data on the compound's efficacy and gain insights into its underlying mechanism of action. These studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Application Notes & Protocols: Cell-Based Assays for Oxypeucedanin Methanolate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxypeucedanin, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, and its derivatives like oxypeucedanin methanolate, have garnered significant interest for their potential therapeutic properties, including anti-cancer activities.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][3] Accurate and reproducible assessment of the cytotoxic effects of these compounds is crucial for preclinical evaluation. This document provides detailed protocols for key cell-based assays to determine the cytotoxicity of this compound and summarizes its effects on various cancer cell lines.

Mechanism of Action: An Overview

This compound exerts its cytotoxic effects through multiple mechanisms. In non-small cell lung cancer (A549) and prostate carcinoma (DU145) cells, it induces apoptosis by activating the caspase cascade, leading to the cleavage of poly-(ADP-ribose) polymerase (PARP).[2][4] This process is often mediated by the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL2.[4] Furthermore, oxypeucedanin has been observed to induce G2/M phase cell cycle arrest in human hepatoma (SK-Hep-1) and prostate cancer cells, a process associated with the modulation of key cell cycle regulators such as cyclin B1 and Cdc2.[2][3][5] In some contexts, its activity is also linked to the p53 tumor suppressor pathway.[3][6]

Quantitative Data Summary

The cytotoxic and antiproliferative activities of oxypeucedanin and its derivatives have been evaluated across a range of human cancer cell lines. The data below summarizes the effective concentrations and observed effects.

Cell LineCancer TypeAssayCompoundConcentrationEffectReference(s)
A549 Non-Small Cell Lung CancerFlow CytometryThis compound0.4 mM29.6% apoptosis rate (vs. 5.46% in control)[4]
DU145 Prostate CarcinomaWestern BlotOxypeucedanin100 µMIncreased cleaved caspase-3 and PARP cleavage[2]
SK-Hep-1 HepatomaSRB AssayOxypeucedaninConcentration-dependentInhibition of cell growth; most sensitive among a panel of cancer cells[3]
CT26 Colon CarcinomaLDH AssayOxypeucedanin0-25 µMCytotoxic to tumor cells but not to normal NCM460 cells[7]
Caco-2 Colon CarcinomaMTT AssayOxypeucedanin Hydrate Monoacetate20.7 µMIC50 value after 72 hours of treatment[8]
PC-3 Prostate AdenocarcinomaMTT AssayThis compoundUp to 300 µMNo significant cytotoxic activity observed[9]
Hep-G2 HepatomaMTT AssayOxypeucedanin286.7 µMEC50 value[1]

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the general workflow for assessing cytotoxicity and the key signaling pathways affected by this compound.

G cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assay 3. Cytotoxicity Assessment cluster_analysis 4. Data Analysis A Seed Cancer Cells in 96-well plates B Allow cells to adhere (e.g., 24 hours) A->B D Treat cells with compound (e.g., 24, 48, 72 hours) B->D C Prepare serial dilutions of This compound C->D E MTT Assay D->E F LDH Assay D->F G Caspase Activity Assay D->G H Cell Cycle Analysis D->H I Measure Absorbance/ Fluorescence/Luminescence E->I F->I G->I J Calculate % Viability or % Cytotoxicity I->J K Determine IC50 Value J->K

Caption: General experimental workflow for cytotoxicity assessment.

G cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound Oxypeucedanin Methanolate bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptotic signaling pathway induced by oxypeucedanin.

G cluster_p53 p53 Pathway Activation cluster_cdk Cyclin/CDK Regulation compound Oxypeucedanin Methanolate p53 p53 Activation compound->p53 Activates cdk_complex Cyclin B1 / Cdc2 Complex compound->cdk_complex Downregulates p21 p21 Induction p53->p21 p21->cdk_complex Inhibits g2m_arrest G2/M Phase Arrest cdk_complex->g2m_arrest Inhibition leads to

Caption: G2/M cell cycle arrest pathway induced by oxypeucedanin.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, SK-Hep-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of medium containing different concentrations of the compound. Include wells for "untreated control" (medium with 0.1% DMSO) and "blank" (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cancer cell line and normal cell line (for comparative studies)

  • 96-well flat-bottom sterile plates

  • This compound stock solution

  • Lysis buffer (usually 10X, provided in the kit)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay Protocol. Set up additional control wells:

    • Maximum LDH Release Control: Treat cells with lysis buffer 45 minutes before the end of the incubation period.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Calculation:

    • First, subtract the background absorbance (medium only) from all readings.

    • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] * 100

Protocol 3: Caspase-3 Activity Assay

Principle: A key hallmark of apoptosis is the activation of executioner caspases, such as caspase-3. This assay uses a specific caspase-3 substrate (e.g., DEVD) conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). When cleaved by active caspase-3, the fluorophore or chromophore is released, and its signal can be measured.

Materials:

  • Caspase-3 Fluorometric or Colorimetric Assay Kit

  • Cell line of interest

  • 6-well or 12-well plates

  • This compound

  • Cell lysis buffer (provided in the kit)

  • Reaction buffer and Caspase-3 substrate (DEVD-AFC or DEVD-pNA)

  • Fluorometer (Ex/Em = 400/505 nm) or spectrophotometer (405 nm)

Procedure:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in appropriate plates and treat with this compound for the desired time.

  • Cell Lysis: Collect both adherent and floating cells. Centrifuge and wash with cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine protein concentration of the lysate using a BCA or Bradford assay.

  • Caspase Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence or absorbance using the appropriate plate reader.

  • Analysis: The level of caspase-3 activity is proportional to the fluorescence or absorbance signal. Results are often expressed as fold-change relative to the untreated control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of stained cells is measured by a flow cytometer. Cells in G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Cold 70% ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent (using trypsin) and floating cells to ensure all apoptotic and arrested cells are included.

  • Fixation: Wash the collected cells with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the untreated control.

References

Troubleshooting & Optimization

"improving the extraction yield of oxypeucedanin methanolate from plant material"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of oxypeucedanin methanolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction yield of this target compound from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from oxypeucedanin?

Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide ring.[1][2] this compound is a related compound, which has been reported as a naturally occurring furanocoumarin in some citrus plants.[1][3] It has also been isolated from methanol extracts of Angelica dahurica roots.[4] Structurally, this compound incorporates a methoxy group, differentiating it from oxypeucedanin.

Q2: Is this compound a natural product or a chemical artifact from the extraction process?

There is evidence to suggest both possibilities. While it is listed as a naturally occurring compound in some sources,[1][3] the epoxide ring in oxypeucedanin is chemically reactive and could potentially react with the methanol solvent during extraction, especially under heat, to form this compound as an artifact. Therefore, its presence and yield in an extract can be influenced by both the plant's natural chemistry and the extraction methodology.

Q3: Which plant species are known sources of oxypeucedanin and its derivatives?

Oxypeucedanin is predominantly isolated from plants belonging to the Apiaceae (e.g., Angelica, Ferulago, and Prangos species) and Rutaceae (e.g., Citrus species) families.[1][2] The methanolic extract of Angelica dahurica roots is considered one of the richest sources of oxypeucedanin.[1][2]

Q4: What are the most effective solvents for extracting this compound?

Methanol is the solvent of choice if the formation of this compound from oxypeucedanin is desired, or if it is the target naturally occurring compound to be extracted. Generally, polar solvents like methanol and ethanol are effective for extracting furanocoumarins.[5] Aqueous mixtures of these alcohols can also be highly effective.[6]

Q5: Which extraction techniques are recommended for improving the yield of furanocoumarins like this compound?

Modern extraction techniques are generally more efficient than traditional methods. Here's a brief comparison:

  • Ultrasonic-Assisted Extraction (UAE): Offers reduced extraction times and improved yields by using ultrasonic waves to disrupt plant cell walls.[7]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction. However, caution is advised as high temperatures can potentially degrade thermolabile compounds.[5]

  • Accelerated Solvent Extraction (ASE): Employs high temperatures and pressures to enhance extraction efficiency and can provide high yields in a short time.[5]

  • Soxhlet Extraction: A classic and effective method, though it requires longer extraction times and can expose the compound to prolonged heat, which might either promote the formation of this compound or cause degradation.[6]

  • Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient in terms of time and yield compared to modern methods.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Recommended Solution
Inappropriate Plant Material Ensure you are using a plant species and part known to be rich in oxypeucedanin. The concentration of secondary metabolites can vary based on the plant's age, growing conditions, and harvest time.[8]
Suboptimal Solvent Choice If targeting naturally occurring this compound, screen different polar solvents. If aiming to form it from oxypeucedanin, methanol is necessary. Consider using aqueous methanol (e.g., 80% methanol) as it can be more efficient for extracting phenolics.[6]
Inefficient Extraction Method Switch from maceration to a more advanced technique like UAE or MAE to improve extraction efficiency.[5][7] Optimize the parameters of your chosen method (see Problem 2).
Degradation of Target Compound Furanocoumarins can be sensitive to heat and light.[8] If using a high-temperature method like Soxhlet or MAE, consider reducing the temperature or extraction time. Store extracts in dark, airtight containers at low temperatures (-20°C).
This compound is an Artifact Not Being Formed If you hypothesize that the methanolate is formed from oxypeucedanin during extraction, ensure conditions favor this reaction. This could involve increasing the extraction temperature (e.g., using reflux with methanol) or prolonging the extraction time. However, be mindful of potential degradation.
Problem 2: Inconsistent Extraction Yields
Potential Cause Recommended Solution
Variability in Plant Material Source your plant material from a consistent and reliable supplier. If possible, use standardized plant material.[8]
Inconsistent Extraction Parameters Strictly control all extraction parameters, including particle size of the plant material, solvent-to-solid ratio, temperature, and time.[9]
Inadequate Sample Preparation Ensure the plant material is dried thoroughly and ground to a uniform, fine powder to maximize the surface area for extraction.[10]
Incomplete Solvent Evaporation Use a rotary evaporator at a controlled, low temperature for solvent removal to prevent loss of the compound.[10]
Problem 3: Impure Extract
Potential Cause Recommended Solution
Co-extraction of Other Compounds This is expected with crude extracts. Further purification is necessary.
Inappropriate Purification Method Use column chromatography with silica gel or preparative High-Performance Liquid Chromatography (Prep-HPLC) for effective purification of the target compound from the crude extract.[7]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Preparation: Weigh 10 g of finely powdered, dried plant material (e.g., Angelica dahurica roots).

  • Extraction: Place the powder in a 250 mL flask and add 100 mL of 80% methanol. Place the flask in an ultrasonic bath.

  • Sonication: Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification: Subject the crude extract to column chromatography or Prep-HPLC for purification of this compound.

Protocol 2: Methanol Reflux Extraction to Potentially Form this compound
  • Preparation: Place 20 g of finely powdered, dried plant material into a round-bottom flask.

  • Extraction: Add 200 mL of absolute methanol to the flask. Set up a reflux condenser and heat the mixture to the boiling point of methanol.

  • Reflux: Allow the extraction to proceed under reflux for 4-6 hours.

  • Cooling and Filtration: Let the mixture cool to room temperature, then filter to separate the extract from the plant residue.

  • Concentration: Remove the methanol using a rotary evaporator at 40°C.

  • Analysis and Purification: Analyze the crude extract for the presence of this compound and purify as needed.

Data Presentation

Table 1: Comparison of Extraction Methods for Furanocoumarins

Extraction MethodSolventTemperature (°C)TimeRelative YieldReference
MacerationMethanolRoom Temp24 hModerate[6]
SoxhletMethanolBoiling Point8-12 hHigh[10]
UAE80% Methanol40-5030-45 minHigh[5]
MAEMethanol50-8010-30 minVery High[5]
ASEMethanol100-13010 minVery High[5]

Note: Relative yields are generalized from literature and can vary significantly based on the specific plant material and experimental conditions.

Visualizations

Experimental Workflow

G plant_material Plant Material (e.g., Angelica dahurica roots) preparation Drying & Grinding plant_material->preparation extraction Extraction (UAE / Reflux with Methanol) preparation->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography / Prep-HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, MS, NMR) pure_compound->analysis G cluster_0 Oxypeucedanin's Effect on MAPK Pathway Oxypeucedanin Oxypeucedanin MAPK_Pathway MAPK Pathway (Erk2, p38) Oxypeucedanin->MAPK_Pathway Upregulation Upregulation MAPK_Pathway->Upregulation G cluster_1 Oxypeucedanin Hydrate's Effect on NF-κB Pathway Oxypeucedanin_H Oxypeucedanin Hydrate TLR4 TLR4/MD2 Complex Oxypeucedanin_H->TLR4 Inhibits NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Inflammation Inflammatory Response NF_kB_Activation->Inflammation

References

Technical Support Center: Purification of Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oxypeucedanin methanolate.

Troubleshooting Guides

This section is designed to provide quick solutions to specific problems you might encounter during the purification process.

Column Chromatography Troubleshooting

Question: My separation on the silica gel column is poor, and I'm seeing overlapping spots on the TLC analysis of my fractions. What can I do?

Answer: Poor separation in column chromatography is a common issue that can be addressed by systematically optimizing your solvent system. Oxypeucedanin and related furanocoumarins are often separated using a combination of non-polar and moderately polar solvents.[1]

  • Strategy 1: Adjusting Solvent Polarity. If your compounds of interest are eluting too close together, you need to increase the difference in their elution times.

    • If compounds are eluting too quickly (high Rf on TLC): Decrease the polarity of your mobile phase. For a common system like n-hexane-ethyl acetate, this means increasing the proportion of n-hexane.[1]

    • If compounds are eluting too slowly (low Rf on TLC): Increase the polarity of your mobile phase by adding more ethyl acetate or a slightly more polar solvent like dichloromethane.[1]

  • Strategy 2: Trying a Different Solvent System. Sometimes, a simple two-solvent system doesn't provide enough selectivity. Consider using a three-component system. For furanocoumarins, systems like n-hexane-ethyl acetate-methanol-water have been used in other chromatographic techniques and could be adapted.[2]

  • Strategy 3: Isocratic vs. Gradient Elution. If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can improve separation. Start with a low polarity mobile phase and gradually increase the polarity. This will allow for the separation of less polar compounds first, followed by the more polar ones.

Question: My compound is precipitating on the column. How can I prevent this?

Answer: Precipitation on the column is usually due to the low solubility of the compound in the mobile phase.

  • Increase the Polarity of the Mobile Phase: A slight, gradual increase in the polarity of the eluent might be enough to keep your compound dissolved without compromising separation significantly.

  • Reduce the Sample Load: Overloading the column can lead to concentrations that exceed the solubility of your compound in the mobile phase. Try loading a smaller amount of your crude extract.

  • Dry Loading: If you are wet-loading your sample dissolved in a strong solvent, it might precipitate when it comes into contact with the less polar mobile phase on the column. Instead, try dry loading: adsorb your sample onto a small amount of silica gel, dry it, and then load the silica powder onto the top of your column.

Recrystallization Troubleshooting

Question: I've followed a recrystallization protocol, but no crystals are forming upon cooling. What should I do?

Answer: Crystal formation depends on achieving supersaturation in a controlled manner. If crystals are not forming, your solution may not be sufficiently saturated, or the nucleation process may be inhibited.

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Add a seed crystal. If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.

    • Concentrate the solution. Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

    • Cool to a lower temperature. Place the flask in an ice bath or a refrigerator, but be aware that rapid cooling can sometimes lead to the precipitation of impurities.

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.

  • Add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the concentration. Allow it to cool more slowly.

  • Change the solvent system: The boiling point of your solvent might be higher than the melting point of your solute. Consider using a lower-boiling point solvent. Alternatively, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent, and then slowly add the "bad" solvent until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for purifying this compound from a crude plant extract?

A1: Typically, the purification process begins with a crude extraction using a solvent like methanol or ethanol. This is often followed by liquid-liquid partitioning to separate compounds based on their polarity. Oxypeucedanin is frequently found in ethyl acetate, chloroform, or dichloromethane soluble fractions.[3] After partitioning, column chromatography on silica gel is a very common next step to separate the major components.[1]

Q2: What is the best way to monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. For higher resolution and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

Q3: What are some common solubility issues with this compound, and how can they be managed?

A3: Oxypeucedanin is a hydrophobic compound with limited solubility in water but good solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5][6] During purification, especially in reverse-phase chromatography, its low aqueous solubility can be a challenge. It's important to ensure that the solvent system used for chromatography or recrystallization is appropriate to maintain its solubility. For aqueous solutions, it is often necessary to first dissolve it in a small amount of DMSO and then dilute it with the aqueous buffer.[6]

Q4: Are there any stability concerns I should be aware of during purification?

A4: Oxypeucedanin contains an epoxide ring, which can be susceptible to opening under acidic conditions.[3] It is therefore advisable to avoid strongly acidic conditions during extraction and purification. Additionally, like many furanocoumarins, it may be sensitive to UV light, so it is good practice to protect solutions from direct, prolonged light exposure.

Quantitative Data Summary

ParameterValuePurification MethodSource
Yield 8.6 mgHigh-Speed Counter-Current Chromatography[2]
Purity > 98%High-Speed Counter-Current Chromatography[2]
Solubility in Ethanol ~ 5 mg/mLNot Applicable[6]
Solubility in DMSO/DMF ~ 30 mg/mLNot Applicable[6]
Solubility in 1:2 DMSO:PBS (pH 7.2) ~ 0.33 mg/mLNot Applicable[6]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound Purification
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve your crude extract or semi-purified fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin elution with the low-polarity mobile phase. If using a gradient, gradually increase the polarity by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Fraction Pooling: Combine the fractions that contain your pure compound based on the TLC analysis.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Ethanol or methanol are often good starting points.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add more solvent in small portions if needed to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow crude_extract Crude Plant Extract partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_analysis TLC/HPLC Analysis of Fractions column_chromatography->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling recrystallization Recrystallization pooling->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_column_chromatography start Poor Separation in Column Chromatography check_rf Are Rf values too high or too low on TLC? start->check_rf high_rf Decrease Mobile Phase Polarity check_rf->high_rf Too High low_rf Increase Mobile Phase Polarity check_rf->low_rf Too Low streaking Is there streaking or tailing? check_rf->streaking Rf is okay overload Reduce Sample Load or Use Dry Loading streaking->overload Yes no_streaking Consider Gradient Elution or a Different Solvent System streaking->no_streaking No

Caption: Troubleshooting logic for poor separation in column chromatography.

References

"stability of oxypeucedanin methanolate under different storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxypeucedanin Methanolate Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

  • Question: My this compound solution appears to be degrading quickly, as evidenced by changing HPLC chromatograms. What could be the cause?

    Answer: Rapid degradation in solution can be attributed to several factors:

    • Solvent Choice: Oxypeucedanin, the parent compound of this compound, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[1]. However, its stability in these solvents over time, especially in the presence of light or air, may be limited. For aqueous buffers, it is sparingly soluble, and prolonged storage of aqueous solutions is not recommended[1].

    • pH: The epoxide ring in the oxypeucedanin structure is known to be unstable in acidic aqueous environments, which can lead to the formation of oxypeucedanin hydrate[2]. Ensure the pH of your solution is neutral or slightly basic if aqueous media is necessary for your experiment.

    • Light Exposure: Furanocoumarins, as a class of compounds, can be susceptible to photodegradation. Store solutions in amber vials or protect them from light to minimize this effect.

    • Temperature: Elevated temperatures can accelerate degradation. Solutions should be stored at recommended low temperatures when not in use.

Issue: Inconsistent Quantification of this compound

  • Question: I am observing significant variability in the concentration of this compound between samples that should be identical. What are the possible reasons?

    Answer: Inconsistent quantification can stem from both sample handling and analytical methodology:

    • Sample Preparation: Ensure complete dissolution of the solid material. Inadequate vortexing or sonication can lead to non-homogenous solutions.

    • Adsorption to Surfaces: Furanocoumarins can sometimes adsorb to plastic or glass surfaces. Consider using silanized glassware to minimize this.

    • Analytical Method Validation: It is crucial to have a validated analytical method. A well-validated method will have established precision and accuracy, ensuring that the variability is not from the measurement technique itself. Methods for quantifying oxypeucedanin often use HPLC-DAD or UPLC-MS/MS[3][4][5].

    • Carry-over in Chromatography: If using an HPLC or UPLC system, ensure that there is no carry-over from one injection to the next, which can be checked by injecting a blank solvent after a high concentration sample[5].

Frequently Asked Questions (FAQs)

  • What is this compound? this compound is a naturally occurring furanocoumarin, which is a type of organic compound found in several plants, including those of the Apiaceae and Rutaceae families[6][7][8]. It is a derivative of oxypeucedanin.

  • What are the general storage recommendations for solid this compound? For long-term storage, solid this compound should be stored at low temperatures, such as 2-8°C[9] or -20°C[1][4]. It should be kept in a tightly sealed container to protect it from moisture and light.

  • How does the stability of this compound compare to oxypeucedanin? this compound is a solvate of oxypeucedanin. The primary stability concerns for oxypeucedanin, such as susceptibility to hydrolysis of the epoxide ring and potential photodegradation, will also apply to the methanolate form. Additionally, as a methanolate, there is a possibility of desolvation (loss of methanol) upon heating, which could alter the physical properties of the solid.

  • What are the likely degradation pathways for this compound? Based on the structure of oxypeucedanin, which contains an epoxide ring, a likely degradation pathway is hydrolysis to form oxypeucedanin hydrate, particularly in the presence of moisture or acidic conditions[2][10]. Other potential degradation pathways could involve oxidation or photodegradation, which are common for furanocoumarins. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to fully understand its degradation pathways[11][12][13][14][15].

Data Presentation

Table 1: Illustrative Stability of this compound in Solid State under Different Storage Conditions

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, protected from light099.5White crystalline solid
399.4No change
699.2No change
1298.9No change
25°C/60% RH, protected from light099.5White crystalline solid
198.8No change
397.5Slight yellowing
695.2Yellowish powder
40°C/75% RH, protected from light099.5White crystalline solid
196.1Yellowish powder
391.3Yellow-brown powder
685.7Brownish powder

Note: This table presents illustrative data based on typical stability profiles for related compounds. Actual stability should be determined experimentally.

Table 2: Illustrative Stability of this compound (1 mg/mL) in Different Solvents at 25°C

SolventTime (Hours)Concentration Remaining (%)
Methanol0100
2498.5
4897.1
7295.8
Acetonitrile0100
2499.2
4898.6
7298.1
DMSO0100
2499.5
4899.1
7298.8

Note: This table presents illustrative data. The stability in solution is highly dependent on the specific conditions (e.g., pH, light exposure).

Experimental Protocols

Protocol: HPLC Method for Quantification of Oxypeucedanin

This protocol is a representative method for the quantification of oxypeucedanin and can be adapted for this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector.

  • Column: A C18 column (e.g., 200 mm x 4.6 mm, 5 µm particle size) is commonly used[16].

  • Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid (e.g., 20:15:65:2, v/v/v/v) can be effective[16]. The mobile phase composition may need to be optimized for the specific column and instrument.

  • Flow Rate: 1.0 mL/min[16].

  • Detection Wavelength: Furanocoumarins have characteristic UV absorbance maxima. Monitoring at wavelengths such as 222, 251, 260, 269, and 310 nm is recommended[1].

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results start This compound (Solid) dissolve Dissolve in Appropriate Solvent start->dissolve prep_samples Prepare Samples for Different Conditions dissolve->prep_samples temp Temperature (e.g., 4°C, 25°C, 40°C) prep_samples->temp humidity Humidity (e.g., 60% RH, 75% RH) prep_samples->humidity light Light Exposure (e.g., Photostability Chamber) prep_samples->light sampling Sample at Time Points temp->sampling humidity->sampling light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Purity, Degradants) hplc->data_analysis report Stability Report data_analysis->report

Caption: Workflow for a typical stability study of this compound.

Troubleshooting_Degradation cluster_problem Problem cluster_investigation Investigation cluster_solution Potential Solutions problem Inconsistent Results or Unexpected Degradation check_solvent Check Solvent Purity & pH problem->check_solvent check_storage Verify Storage Conditions (Temp, Light, Humidity) problem->check_storage check_method Review Analytical Method problem->check_method use_hplc_grade Use High-Purity Solvents check_solvent->use_hplc_grade control_ph Buffer Solution pH check_solvent->control_ph protect_light Use Amber Vials check_storage->protect_light validate_method Validate Analytical Method check_method->validate_method

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low oral bioavailability with oxypeucedanin methanolate. The following information is designed to guide you through potential causes and solutions for enhancing the systemic exposure of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of oxypeucedanin, and why is it low?

A1: Preclinical studies in rats have shown that oxypeucedanin has a low absolute oral bioavailability of approximately 10.26%.[1][2][3] This is primarily attributed to its poor aqueous solubility and significant first-pass metabolism in the gut and liver. Additionally, oxypeucedanin is a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the compound out of intestinal cells and back into the gut lumen, further limiting its absorption.[4][5]

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A2: The main strategies focus on enhancing its solubility, increasing its dissolution rate, and bypassing or inhibiting the mechanisms that limit its absorption. Key approaches include:

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and saturation solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.

  • Cyclodextrin Inclusion Complexes: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.

  • Co-administration with P-glycoprotein (P-gp) Inhibitors: Since oxypeucedanin is a substrate of the P-gp efflux pump, co-administering it with a P-gp inhibitor can increase its intestinal absorption.[4][5]

Q3: Are there any safety concerns to consider when using bioavailability enhancement technologies?

A3: Yes, while formulation strategies can improve bioavailability, it is crucial to assess the safety of the excipients used and the potential for altered pharmacokinetic profiles. For instance, P-gp inhibitors can affect the absorption and disposition of other co-administered drugs, leading to potential drug-drug interactions. Any new formulation should undergo thorough preclinical safety and toxicity evaluation.

Troubleshooting Guides

Issue 1: Inconsistent Bioavailability in Animal Studies

Symptom: High variability in plasma concentrations of this compound is observed between individual animals in your pharmacokinetic study.

Possible Causes:

  • Poor and Variable Dissolution: The crystalline nature and poor solubility of this compound can lead to erratic dissolution in the gastrointestinal tract.

  • Food Effects: The presence or absence of food can significantly impact gastric emptying, gastrointestinal pH, and bile secretion, all of which can affect the dissolution and absorption of a poorly soluble compound.

  • Saturation of Gut Wall Transporters: If absorption is mediated by a saturable transport mechanism, variations in gastric emptying and intestinal transit time can lead to variable absorption.

  • Differential P-gp Efflux Activity: The expression and activity of P-glycoprotein can vary between individual animals, leading to differences in the extent of efflux.

Troubleshooting Steps:

  • Standardize Dosing Conditions: Ensure that all animals are fasted for a consistent period before and after dosing to minimize food-related variability.

  • Optimize the Formulation: Consider one of the bioavailability enhancement strategies outlined in the FAQs to improve the dissolution rate and consistency.

  • Evaluate P-gp Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil, in a preclinical setting) to determine if efflux is a major contributor to the variability.

  • Increase Sample Size: A larger number of animals per group can help to statistically account for inter-individual variability.

Issue 2: Low In Vivo Efficacy Despite Promising In Vitro Activity

Symptom: this compound demonstrates high potency in in vitro assays, but this does not translate to the expected efficacy in vivo after oral administration.

Possible Causes:

  • Insufficient Systemic Exposure: The low oral bioavailability of this compound may be preventing it from reaching therapeutic concentrations at the target site.

  • Rapid Metabolism: Extensive first-pass metabolism can lead to rapid clearance of the active compound before it can exert its therapeutic effect.

  • High P-gp Efflux: The P-gp efflux pump in target tissues (e.g., the blood-brain barrier) may be preventing the compound from reaching its site of action.[4]

Troubleshooting Steps:

  • Conduct a Pharmacokinetic Study: Determine the plasma concentration-time profile of this compound after oral administration to confirm if systemic exposure is indeed low.

  • Formulation Enhancement: Implement one of the formulation strategies (nanoparticles, solid dispersion, or cyclodextrin complexation) to increase oral bioavailability.

  • Investigate Metabolism: Use in vitro systems (e.g., liver microsomes) to study the metabolic stability of this compound and identify major metabolites.

  • Consider Alternative Routes of Administration: For initial efficacy studies, consider administering the compound via a route that bypasses first-pass metabolism (e.g., intravenous or intraperitoneal) to confirm its in vivo activity.

Data Presentation

Due to the limited availability of public data on the enhanced bioavailability of this compound, the following table presents the known pharmacokinetic parameters of unformulated oxypeucedanin and, for illustrative purposes, the enhancement achieved for a structurally similar furanocoumarin, imperatorin, using a lipid microsphere formulation. This data highlights the potential for significant bioavailability improvement through advanced formulation strategies.

CompoundFormulationDose (mg/kg)Cmax (µg/L)Tmax (h)AUC (µg·h/L)Absolute Bioavailability (F%)Reference
Oxypeucedanin Unformulated (in suspension)20 (oral)64.64 ± 34.793.38441.83 ± 213.6310.26%[1][2][3]
Imperatorin Unformulated20 (oral)138.6 ± 28.30.75453.2 ± 92.6-[6]
Imperatorin Lipid Microspheres20 (oral)386.4 ± 51.70.51287.4 ± 211.5- (Relative F% increased by 2.84-fold)[6]

Note: The data for imperatorin is provided as a representative example of bioavailability enhancement for a furanocoumarin. The actual improvement for this compound will need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for the preparation of formulations to enhance the bioavailability of poorly soluble compounds like this compound. These protocols should be considered as a starting point and will require optimization for the specific physicochemical properties of this compound.

Solid Lipid Nanoparticle (SLN) Preparation by Hot Homogenization

Principle: The drug is dissolved in a melted lipid, and this mixture is then emulsified in a hot aqueous surfactant solution. High-pressure homogenization is used to reduce the particle size to the nanometer range. Cooling the nanoemulsion results in the crystallization of the lipid, entrapping the drug within the solid lipid nanoparticles.

Methodology:

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.

  • Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Solid Dispersion Preparation by Solvent Evaporation

Principle: The drug and a hydrophilic carrier are co-dissolved in a common organic solvent. The solvent is then evaporated, leaving a solid dispersion where the drug is molecularly dispersed within the carrier matrix.

Methodology:

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state of the drug (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Cyclodextrin Inclusion Complex Preparation by Kneading Method

Principle: The drug and cyclodextrin are mixed together with a small amount of liquid to form a paste. The kneading process facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

Methodology:

  • Mixing: Place a 1:1 molar ratio of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to the cyclodextrin to form a slurry. Add the this compound to the slurry and knead the mixture for 45-60 minutes to form a homogeneous paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and NMR spectroscopy. Evaluate the complex for drug content and dissolution enhancement.

Mandatory Visualizations

Troubleshooting_Low_Bioavailability start Low Bioavailability of This compound Observed problem Identify Potential Cause start->problem solubility Poor Solubility / Dissolution problem->solubility Is dissolution rate-limiting? permeability Low Permeability problem->permeability Is absorption across the gut wall poor? metabolism High First-Pass Metabolism problem->metabolism Is the compound rapidly cleared before reaching systemic circulation? sol_strat Formulation Strategies solubility->sol_strat perm_strat Permeability Enhancement permeability->perm_strat met_strat Metabolism Modulation metabolism->met_strat nano Nanoparticle Formulation sol_strat->nano sd Solid Dispersion sol_strat->sd cd Cyclodextrin Complex sol_strat->cd evaluation In Vivo Pharmacokinetic Re-evaluation nano->evaluation sd->evaluation cd->evaluation pgp P-gp Efflux perm_strat->pgp pgp_inhib Co-administer P-gp Inhibitor pgp->pgp_inhib pgp_inhib->evaluation enzyme_inhib Co-administer Enzyme Inhibitor (Preclinical) met_strat->enzyme_inhib enzyme_inhib->evaluation

Caption: Troubleshooting workflow for addressing the low bioavailability of this compound.

Pgp_Efflux_Mechanism cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream Oxy_Lumen Oxypeucedanin Oxy_Intra Intracellular Oxypeucedanin Oxy_Lumen->Oxy_Intra Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->Oxy_Lumen Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp Oxy_Intra->Pgp Binding Oxy_Blood Absorbed Oxypeucedanin Oxy_Intra->Oxy_Blood Absorption

Caption: P-glycoprotein mediated efflux of oxypeucedanin from an intestinal enterocyte.

References

Technical Support Center: Optimization of HPLC Parameters for Oxypeucedanin Methanolate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of oxypeucedanin methanolate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed using HPLC?

A1: this compound is a naturally occurring furanocoumarin, a class of organic compounds found in various plants, particularly from the Apiaceae (e.g., Angelica species) and Rutaceae (e.g., Citrus species) families.[1][2] It is a derivative of oxypeucedanin.[3] HPLC is the preferred analytical method due to its high resolution, sensitivity, and accuracy in separating and quantifying furanocoumarins from complex sample matrices like plant extracts or essential oils.[4]

Q2: What is a recommended starting point for developing an HPLC method for this compound?

A2: A reversed-phase HPLC method is typically the most effective approach. A good starting point involves using a C18 column with a mobile phase consisting of a gradient or isocratic mixture of methanol or acetonitrile and water. UV detection is commonly set around 254 nm or 280 nm.[5][6]

Q3: How should I prepare a plant-derived sample for analysis?

A3: A common method is solvent extraction. Powdered plant material can be extracted with a solvent like 80% ethanol or methanol.[5][6] The resulting extract is then filtered and concentrated. For HPLC analysis, the dried extract should be redissolved in the initial mobile phase composition to ensure good peak shape and prevent solvent incompatibility issues.[5] It is also crucial to filter the final sample solution through a 0.2 or 0.45 µm syringe filter before injection to prevent system blockages.

Q4: What are the major challenges when analyzing furanocoumarins like this compound?

A4: Key challenges include achieving adequate resolution from structurally similar furanocoumarin isomers, dealing with complex sample matrices that can cause interference, and managing peak shape issues like tailing.[5] Furanocoumarins can also be phototoxic, which may require handling precautions.[1]

Optimized HPLC Method Parameters

The following table summarizes a recommended starting point for the HPLC analysis of this compound. Optimization will likely be required based on the specific sample matrix and co-eluting compounds.

ParameterRecommended Condition
Instrumentation High-Performance Liquid Chromatography (HPLC) with UV/DAD Detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (A) and Water (B)
Gradient Start at 30% A, increase to 70% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile phase (initial composition)

Experimental Workflow for HPLC Analysis

The diagram below outlines the general workflow for analyzing this compound, from sample acquisition to final data interpretation.

Fig 1. General experimental workflow for HPLC analysis.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Adjust the organic-to-aqueous ratio or modify the gradient slope.
Column chemistry is not optimal for separation.Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano).[5]
Column temperature is too low.Increase the column temperature in increments of 5°C.[7]
Peak Tailing Secondary interactions with active silanol groups on the column.Use a different, well-endcapped column or add a modifier (e.g., triethylamine) to the mobile phase.[7]
Column contamination or blockage at the inlet frit.Reverse-flush the column (if permitted by the manufacturer) or replace the column/guard column.[8][9]
Sample solvent is stronger than the mobile phase.Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[7]
Peak Fronting Sample overload (too much mass injected).Dilute the sample or reduce the injection volume.[7][10]
Incompatibility between sample solvent and mobile phase.Prepare the sample in the mobile phase.[7]
Column degradation or void formation.Replace the column.[8]
Broad Peaks Extra-column band broadening (tubing is too long/wide).Use shorter, narrower-bore tubing between the column and detector.[7][10]
Low flow rate.Increase the flow rate (ensure pressure remains within system limits).[7]
Column contamination or aging.Replace the guard column or the analytical column.[7]
Irreproducible Retention Times Poor column equilibration between runs.Increase the column equilibration time to at least 10 column volumes.[7]
Mobile phase composition has changed (evaporation, poor mixing).Prepare fresh mobile phase daily, ensure it is well-mixed and degassed.[5]
Fluctuations in column temperature.Use a thermostatted column compartment.[7]
Pump malfunction or leaks.Check the pump for leaks and verify a stable flow rate.[5]

Troubleshooting Decision Tree

Use the following diagram to systematically diagnose and resolve common HPLC issues.

G Start Problem with Chromatogram? PeakShape Is Peak Shape the Issue? Start->PeakShape Yes End Problem Resolved Start->End No Retention Are Retention Times Drifting? PeakShape->Retention No Tailing Tailing Peaks? PeakShape->Tailing Yes Resolution Is Peak Resolution Poor? Retention->Resolution No Sol_Retention Increase equilibration time Prepare fresh mobile phase Check pump & temperature Retention->Sol_Retention Yes Sol_Resolution Optimize mobile phase/gradient Change column chemistry Adjust temperature Resolution->Sol_Resolution Yes Resolution->End No Fronting Fronting Peaks? Tailing->Fronting No Sol_Tailing Check for active sites (new column) Check sample solvent Flush/replace column Tailing->Sol_Tailing Yes Broad Broad Peaks? Fronting->Broad No Sol_Fronting Reduce injection volume Dilute sample Dissolve sample in mobile phase Fronting->Sol_Fronting Yes Broad->Retention No Sol_Broad Reduce extra-column volume Increase flow rate Replace column Broad->Sol_Broad Yes Sol_Tailing->End Sol_Fronting->End Sol_Broad->End Sol_Retention->End Sol_Resolution->End

Fig 2. Decision tree for troubleshooting common HPLC issues.

Detailed Experimental Protocols

Protocol 1: Extraction of Furanocoumarins from Plant Material

This protocol provides a general procedure for extracting furanocoumarins and can be adapted for specific needs.

  • Preparation : Air-dry the plant material (e.g., roots, seeds) and grind it into a fine powder.

  • Extraction : Macerate 10 g of the powdered material with 100 mL of 80% ethanol at room temperature for 24 hours, with occasional agitation.[5]

  • Filtration : Filter the extract through Whatman No. 1 filter paper.

  • Repeat : Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Concentration : Combine the filtrates and concentrate them to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Storage : Store the resulting crude extract in a cool, dark place until analysis.

Protocol 2: Standard and Sample Solution Preparation for HPLC

  • Standard Stock Solution : Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution : Accurately weigh approximately 10 mg of the dried plant extract (from Protocol 1) and dissolve it in 10.0 mL of the mobile phase.

  • Filtration : Before injection, filter all standard and sample solutions through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.[5] This step is critical to remove particulates that could block the HPLC system.[8]

References

"preventing photodegradation of oxypeucedanin methanolate in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxypeucedanin methanolate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the photodegradation of this compound in solution.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Question 1: My this compound solution is showing a progressive loss of activity or a change in its spectroscopic profile after exposure to ambient light.

Answer: This is a strong indication of photodegradation. Furanocoumarins, the class of compounds to which this compound belongs, are known to be photosensitive.[1][2] Exposure to light, particularly UV-A radiation (320-400 nm), can induce chemical changes that alter the molecule's structure and function.[1][3]

Potential Causes and Immediate Actions:

Potential CauseTroubleshooting StepsRecommended Action
Light Exposure 1. Immediately protect your current solution from light by wrapping the container in aluminum foil or transferring it to an amber vial. 2. For future experiments, prepare and handle the solution under subdued light conditions.Minimize light exposure at all stages of your experiment. Use light-blocking containers and work in a dimly lit area or use a fume hood with the sash lowered.
Inappropriate Solvent 1. Review the solvent used for your solution. The polarity and type of solvent can influence the rate of photodegradation. 2. If possible, test the stability of this compound in a small batch of an alternative high-purity, anhydrous solvent.For stock solutions, use high-purity, anhydrous solvents like DMSO or ethanol. Prepare aqueous working solutions immediately before use.
Extended Exposure at Room Temperature 1. Assess the duration your solution remains at room temperature. 2. If practical, perform your experiments on ice or in a temperature-controlled environment.Minimize the time the solution is kept at room temperature. For longer experiments, consider using a cooling block or ice bath.

Question 2: I've observed the formation of a precipitate or a change in the color of my this compound solution.

Answer: Precipitation or color change can be indicative of the formation of degradation products, which may have different solubility profiles than the parent compound. Photodegradation of furanocoumarins can lead to the formation of various photoproducts, including dimers and oxidation products.[1][4][5]

Potential Causes and Immediate Actions:

Potential CauseTroubleshooting StepsRecommended Action
Formation of Insoluble Degradants 1. Attempt to redissolve the precipitate by gentle warming or sonication, though be aware that this may not reverse the degradation. 2. If redissolving is unsuccessful, it is best to discard the solution and prepare a fresh batch, ensuring rigorous light protection.Prepare fresh solutions for each experiment to avoid the accumulation of degradation products. If a precipitate is observed, do not use the solution for quantitative experiments.
pH Shift 1. Measure the pH of your solution, especially if using aqueous buffers. The stability of phenolic compounds can be pH-dependent.[6][7] 2. Evaluate the stability of your compound in buffers with different pH values to identify an optimal range.Maintain the pH of your solution in a slightly acidic to neutral range. Avoid highly alkaline conditions which can accelerate the degradation of similar compounds.[8]
Oxidation 1. Consider if your solution has been exposed to air for prolonged periods. The presence of oxygen can contribute to photodegradation.[3] 2. Purging the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound can help to minimize oxidation.For sensitive experiments, use deoxygenated solvents and consider working in an inert atmosphere. The addition of antioxidants may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for furanocoumarins like this compound? A1: The photodegradation of furanocoumarins can proceed through several mechanisms. Upon absorption of UV-A radiation, the molecule can be excited to a triplet state.[3] From there, it can undergo:

  • Type I reactions: Direct reactions with other molecules, such as DNA, to form covalent adducts.[3]

  • Type II reactions: Energy transfer to molecular oxygen to generate reactive oxygen species (ROS) like singlet oxygen, which can then oxidize the furanocoumarin or other molecules in the solution.[3]

  • Photodimerization: A [2+2] cycloaddition reaction with another furanocoumarin molecule to form cyclobutane dimers, a common degradation pathway for coumarins.[4][5]

Q2: What are the ideal storage conditions for this compound solutions? A2: To ensure the stability of this compound in solution, it is crucial to control both temperature and light exposure.

Storage ConditionRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C.Low temperatures slow down chemical degradation rates.
Light Store in amber vials or containers wrapped in aluminum foil.Protects the compound from photodegradation.
Atmosphere For long-term storage, consider purging the vial with an inert gas before sealing.Minimizes the risk of oxidative degradation.
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes.Avoids repeated freezing and thawing which can degrade the compound.

Q3: Can I use antioxidants to prevent the photodegradation of this compound? A3: Yes, the use of antioxidants can be a viable strategy, particularly if oxidative stress is a significant contributor to the degradation. Antioxidants function by neutralizing free radicals and reactive oxygen species that are generated during photo-excitation.[8][9] The choice of antioxidant should be compatible with your experimental system.

Q4: Are there any formulation strategies to enhance the photostability of this compound? A4: Yes, encapsulation into lipid-based nanocarriers like liposomes has been shown to be a promising approach for protecting photosensitive compounds. The liposomal bilayer can provide a protective environment for hydrophobic molecules like furanocoumarins, shielding them from light and other degrading factors in the solution.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing and is intended to assess the intrinsic photostability of this compound and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Prepare two sets of samples for each condition: one "test" set and one "control" set. The control samples should be wrapped in aluminum foil to protect them from light.
  • For testing in solution, dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL) in transparent vials.

2. Stress Conditions:

  • Photolytic Degradation: Expose the "test" samples to a light source that provides both cool white fluorescent and near-UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
  • Hydrolytic Degradation: Prepare solutions in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) conditions. Incubate a set of these solutions at an elevated temperature (e.g., 60°C) and another at room temperature, both for a defined period (e.g., 24 hours).
  • Oxidative Degradation: Prepare a solution in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature for a defined period.
  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.

3. Analytical Method:

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to analyze the samples.
  • The method should be able to separate the intact this compound from its degradation products.
  • Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition by comparing the peak area of the "test" sample to the "control" sample.
  • Analyze the chromatograms for the formation of degradation products.

Protocol 2: Preparation of a Photoprotective Liposomal Formulation

This is a general protocol for the encapsulation of this compound into liposomes to enhance its photostability.

1. Materials:

  • Phospholipids (e.g., soy lecithin or a mixture of DPPC and cholesterol)
  • This compound
  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

2. Thin-Film Hydration Method:

  • Dissolve the phospholipids and this compound in the organic solvent in a round-bottom flask.
  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
  • Hydrate the lipid film with the aqueous buffer by vortexing or sonicating. This will result in the formation of multilamellar vesicles (MLVs).

3. Vesicle Size Reduction (Optional):

  • To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

4. Characterization:

  • Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the amount of encapsulated this compound using a suitable analytical method like HPLC.
  • Assess the photostability of the liposomal formulation by exposing it to a light source and comparing the degradation rate to that of a free drug solution, as described in Protocol 1.

Visualizations

Photodegradation_Pathway OM This compound (Ground State) OM_excited Excited Triplet State OM->OM_excited UV-A Light (320-400 nm) ROS Reactive Oxygen Species (e.g., ¹O₂) OM_excited->ROS Energy Transfer to O₂ Dimer Photodimers OM_excited->Dimer [2+2] Cycloaddition (with another OM molecule) DP Degradation Products (e.g., Oxidized forms) ROS->DP Oxidation of OM

Caption: Generalized photodegradation pathways for a furanocoumarin.

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_results 4. Results A Prepare this compound Solution B Divide into 'Test' and 'Control' (light-protected) samples A->B C Expose 'Test' sample to controlled light source B->C D Incubate 'Control' sample in the dark B->D E Analyze both samples by HPLC-UV C->E D->E F Compare chromatograms E->F G Quantify degradation (%) F->G H Identify degradation products F->H

Caption: Workflow for assessing the photodegradation of a compound.

Troubleshooting_Tree A Inconsistent results or loss of activity? B Is the solution protected from light? A->B Yes C ACTION: Use amber vials or wrap in foil. B->C No D Are you minimizing exposure time at RT? B->D Yes E ACTION: Work on ice; prepare fresh. D->E No F Is the pH of the solution controlled? D->F Yes G ACTION: Use a suitable buffer (pH 6-7). F->G No H Have you considered oxidative degradation? F->H Yes I ACTION: Use deoxygenated solvents or add antioxidants. H->I No J Problem likely resolved. H->J Yes

Caption: Troubleshooting decision tree for compound instability.

References

"strategies to increase the purity of isolated oxypeucedanin methanolate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of oxypeucedanin methanolate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude oxypeucedanin extracts?

A1: The most common purification strategies involve a combination of chromatographic techniques followed by recrystallization.[1][2][3] Column chromatography (CC) over silica gel is frequently used for initial fractionation.[1][4] For higher purity, techniques like High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, and High-Speed Counter-Current Chromatography (HSCCC) are employed.[1][5] Recrystallization from a suitable solvent system is often the final step to obtain high-purity crystals.[1]

Q2: I've isolated oxypeucedanin, but how do I confirm if it is the methanolate form?

A2: The presence of the methanolate can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which will show characteristic signals for the methoxy group.[6][7] Mass spectrometry can also be used to determine the molecular weight, which will be higher than that of pure oxypeucedanin due to the addition of a methanol molecule (C17H18O6 for the methanolate vs. C16H14O5 for oxypeucedanin).[1][8]

Q3: What are some common impurities found with this compound?

A3: Common impurities are other structurally related furanocoumarins that are often co-extracted from the plant source. These can include compounds like imperatorin, isoimperatorin, and bergapten.[5][9] The specific impurities will depend on the plant species used for isolation.[1][10]

Q4: How can I assess the purity of my final this compound product?

A4: The purity of your final product can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a standard method for determining purity by quantifying the peak area of your compound relative to any impurities.[10][11] Other techniques such as quantitative NMR (qNMR), mass spectrometry, and melting point analysis can also provide information on the purity of the sample.[6][7][12]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible Cause Suggested Solution
Incomplete Extraction Optimize the extraction solvent and conditions (e.g., temperature, time) to ensure efficient extraction of oxypeucedanin from the source material. Methanol and ethyl acetate are commonly used solvents.[1][13]
Loss During Chromatographic Steps Carefully select the chromatographic conditions (stationary phase, mobile phase) to achieve good separation without excessive loss of the target compound. Monitor fractions closely using Thin Layer Chromatography (TLC) or analytical HPLC.
Poor Crystallization Optimize the recrystallization process by testing different solvents or solvent mixtures. Control the cooling rate; slow cooling often leads to larger, purer crystals and better recovery.[14][15]
Degradation of the Compound Oxypeucedanin contains an epoxide ring which can be sensitive to acidic conditions. Ensure that solvents and reagents used during purification are neutral to avoid degradation.
Issue 2: Persistent Impurities in the Final Product
Possible Cause Suggested Solution
Co-elution During Chromatography If impurities have similar polarity to this compound, they may co-elute. Try a different chromatographic system (e.g., a different stationary phase like reversed-phase C18, or a different mobile phase).[3] High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating compounds with similar polarities.[5]
Ineffective Recrystallization The chosen recrystallization solvent may not be optimal for separating the impurity. Experiment with a range of solvents or solvent pairs to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.[14][16]
Formation of Artifacts The purification process itself might be generating impurities. Ensure the stability of this compound under the conditions used.
Issue 3: Difficulty in Obtaining Crystals of this compound
Possible Cause Suggested Solution
Solution is Not Supersaturated Concentrate the solution to a higher degree before attempting to crystallize. The solution must be supersaturated for crystals to form.[15]
Presence of Inhibitory Impurities Even small amounts of certain impurities can inhibit crystallization. An additional purification step, such as preparative TLC or a different column chromatography system, may be necessary.
Incorrect Solvent Choice The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14] Test a variety of solvents and solvent mixtures.
Nucleation is Not Initiated Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[14]

Quantitative Data Summary

Table 1: Examples of Solvent Systems for Chromatographic Purification of Oxypeucedanin and Related Furanocoumarins

Chromatographic Method Stationary Phase Mobile Phase (v/v) Target Compound(s) Reference
Column Chromatography (CC)Silica Geln-hexane–EtOAc (gradient)Oxypeucedanin[1]
Column Chromatography (CC)Silica Geln-hexane–CHCl3, CHCl3–EtOAcOxypeucedanin[1]
High-Speed Counter-Current Chromatography (HSCCC)-n-hexane–ethyl acetate–methanol–water (1:1:1:1)Imperatorin, oxypeucedanin, isoimperatorin[5]
High-Speed Counter-Current Chromatography (HSCCC)-n-hexane–ethyl acetate–methanol–water (5:5:4.5:5.5)Imperatorin, oxypeucedanin, isoimperatorin[5]
Preparative TLCSilica Gelcyclohexane–EtOAc (2:1)Oxypeucedanin[1]

Table 2: Purity and Yield Data from a Published Purification Method

Method Crude Material Purified Compound Yield Purity Reference
Multidimensional HSCCC~300 mg crude extract from Angelica dahuricaOxypeucedanin8.6 mg>98%[5]

Experimental Protocols

Protocol 1: General Workflow for Isolation and Purification of Oxypeucedanin

This protocol provides a general workflow for the isolation and purification of oxypeucedanin from a plant source. This can be adapted for obtaining this compound by using methanol in the final recrystallization step.

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots of Angelica or Prangos species) is macerated with a suitable solvent like acetone or methanol at room temperature.[4]

    • The solvent is removed under vacuum to yield a crude extract.

  • Initial Fractionation (Column Chromatography):

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[1]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing oxypeucedanin are pooled.

  • Further Purification (Optional):

    • For higher purity, the pooled fractions can be subjected to further chromatographic steps such as semi-preparative HPLC or HSCCC.[1][5]

  • Recrystallization:

    • The purified oxypeucedanin fraction is dissolved in a minimal amount of a hot solvent, such as methanol, to obtain the methanolate.

    • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[14]

    • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to an appropriate concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 200 mm x 4.6 mm, 5 µm).[17]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water, often with a small amount of acid like acetic acid (e.g., acetonitrile-methanol-water-acetic acid 20:15:65:2, v/v/v/v).[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV detector at a wavelength where oxypeucedanin has maximum absorbance (typically determined by a UV scan).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

Visualizations

experimental_workflow start Plant Material extraction Solvent Extraction (e.g., Methanol, Acetone) start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions Containing Oxypeucedanin column_chromatography->fractions purity_check_1 TLC/HPLC Analysis fractions->purity_check_1 further_purification Further Purification (e.g., Prep-HPLC, HSCCC) purity_check_1->further_purification If impurities present recrystallization Recrystallization (e.g., from Methanol) purity_check_1->recrystallization If sufficiently pure further_purification->recrystallization pure_crystals Pure Oxypeucedanin Methanolate Crystals recrystallization->pure_crystals purity_check_2 Final Purity Analysis (HPLC, NMR, MS) pure_crystals->purity_check_2

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_chromatography Review Chromatographic Separation start->check_chromatography check_recrystallization Review Recrystallization Protocol start->check_recrystallization co_elution Co-elution of Impurities? check_chromatography->co_elution wrong_solvent Suboptimal Solvent? check_recrystallization->wrong_solvent co_elution->check_recrystallization No solution1 Modify Mobile Phase or Change Stationary Phase co_elution->solution1 Yes wrong_solvent->check_chromatography No solution2 Screen Different Recrystallization Solvents wrong_solvent->solution2 Yes

Caption: Troubleshooting logic for addressing low purity in the final product.

References

Validation & Comparative

Oxypeucedanin Methanolate vs. Imperatorin: A Comparative Analysis of Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anti-cancer agents, the furanocoumarins oxypeucedanin and imperatorin have emerged as promising candidates. Both compounds, often isolated from plants of the Apiaceae family such as Angelica dahurica, have demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[1][2][3] This guide provides a comparative overview of their anti-cancer activities, supported by experimental data, detailed methodologies, and pathway visualizations to assist researchers and drug development professionals in evaluating their therapeutic potential.

Comparative Anti-Cancer Activity

The cytotoxic effects of oxypeucedanin methanolate and imperatorin have been evaluated in numerous studies, with their efficacy varying across different cancer cell types. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to provide a quantitative comparison of their potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
Oxypeucedanin SK-Hep-1LiverMost sensitive among tested[1]
MDA-MB-231Breast-[1]
T47DBreast-[1]
A549Lung-[1]
SNU638Stomach-[1]
HCT-15ColonED50: 3.4 ± 0.3 µg/mL[3]
DU145ProstateGrowth inhibition at 25-100 µM[4]
Imperatorin HT-29Colon78[5][6]
SNU 449Liver-[7]
HCT-15Colon-[7]
HCT116Colon-[8]
HeLaCervical-[8]
Hep3BLiver-[8]
RK33LarynxPotent growth inhibition[2]
RK45LarynxPotent growth inhibition[2]
TE671RhabdomyosarcomaPotent growth inhibition[2]

Note: A direct comparison is challenging due to variations in experimental conditions and cell lines across studies. The table presents a consolidation of available data.

Mechanisms of Action: A Tale of Two Furanocoumarins

While both compounds induce apoptosis and cell cycle arrest, their underlying molecular mechanisms exhibit distinct and overlapping features.

This compound primarily exerts its anti-cancer effects through the induction of G2/M phase cell cycle arrest and apoptosis.[4][9] A key mechanism involves the p53 signaling pathway.[1][9] In p53-expressing hepatoma cells, oxypeucedanin activates p53, leading to the upregulation of its downstream targets MDM2 and p21, which are crucial for cell cycle regulation.[1][9] This compound has also been shown to downregulate G2/M checkpoint proteins such as cyclin B1, cdc2, and cdc25c.[10] Furthermore, in human prostate cancer cells, oxypeucedanin-induced apoptosis is associated with the cleavage of caspase-3 and poly-(ADP-ribose) polymerase (PARP).[11] Studies on non-small cell lung cancer A549 cells have shown that this compound upregulates BAX and caspase-3 mRNA expression while downregulating BCL2.[12][13]

Imperatorin demonstrates a broader range of targeted pathways. It is known to induce G1 phase cell cycle arrest in colon cancer cells.[5][6] Similar to oxypeucedanin, imperatorin can induce apoptosis through a p53-dependent mechanism and the caspase cascade.[5][6] However, its activity extends to the inhibition of key signaling pathways involved in tumor growth and angiogenesis. Imperatorin has been shown to suppress the mTOR/p70S6K/4E-BP1 and MAPK pathways, which in turn inhibits the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator of angiogenesis.[8] Additionally, imperatorin can modulate multidrug resistance by antagonizing the drug efflux function of ABCG2, a transporter protein often overexpressed in resistant cancer cells.[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and imperatorin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10⁵ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or imperatorin (or a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with the compounds for a designated time, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[9]

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated and harvested.

  • Staining: Cells are stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V-positive cells indicates apoptosis.[12]

Western Blot Analysis
  • Protein Extraction: After treatment, cells are lysed in RIPA buffer to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, cyclin B1, caspases) overnight.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

To visually represent the mechanisms and experimental processes, the following diagrams are provided.

Oxypeucedanin_Pathway Oxypeucedanin Oxypeucedanin p53 p53 Oxypeucedanin->p53 activates Cdc25c Cdc25c Oxypeucedanin->Cdc25c downregulates Cdc2 Cdc2 Oxypeucedanin->Cdc2 downregulates CyclinB1 CyclinB1 Oxypeucedanin->CyclinB1 downregulates Caspase3 Caspase3 Oxypeucedanin->Caspase3 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 induces G2M_Arrest G2M_Arrest p21->G2M_Arrest Apoptosis Apoptosis Cdc25c->G2M_Arrest Cdc2->G2M_Arrest CyclinB1->G2M_Arrest Caspase3->Apoptosis

Caption: Oxypeucedanin's anti-cancer signaling pathway.

Imperatorin_Pathway Imperatorin Imperatorin mTOR_pathway mTOR/p70S6K/4E-BP1 Imperatorin->mTOR_pathway inhibits MAPK_pathway MAPK Imperatorin->MAPK_pathway inhibits p53 p53 Imperatorin->p53 activates G1_Arrest G1_Arrest Imperatorin->G1_Arrest ABCG2 ABCG2 Efflux Pump Imperatorin->ABCG2 inhibits HIF1a HIF-1α synthesis mTOR_pathway->HIF1a MAPK_pathway->HIF1a Angiogenesis Angiogenesis HIF1a->Angiogenesis Caspase_cascade Caspase Cascade p53->Caspase_cascade induces Apoptosis Apoptosis Caspase_cascade->Apoptosis MDR_reversal MDR Reversal ABCG2->MDR_reversal

Caption: Imperatorin's diverse anti-cancer signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Compound start->treatment viability MTT Assay treatment->viability cell_cycle Flow Cytometry (Cell Cycle) treatment->cell_cycle apoptosis Flow Cytometry (Apoptosis) treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate protein_exp Protein Expression western_blot->protein_exp

Caption: General experimental workflow for anti-cancer drug screening.

References

A Comparative Analysis of the Anti-inflammatory Properties of Oxypeucedanin Methanolate and Bergapten

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, furanocoumarins such as oxypeucedanin methanolate and bergapten have garnered significant attention for their anti-inflammatory activities. This guide provides a detailed comparison of their effects, supported by experimental data, to assist researchers and drug development professionals in their evaluation.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and bergapten from various in vitro and in vivo studies.

ParameterThis compound/HydrateBergaptenModel System
Inhibition of Nitric Oxide (NO) Production Significant suppression in IL-1β-stimulated hepatocytes[1]Dose-dependent inhibition in LPS-stimulated RAW264.7 cells[2][3]In vitro (Cell culture)
Effect on iNOS Expression Decreased mRNA levels in IL-1β-stimulated hepatocytes[1][4]Decreased expression in LPS-stimulated RAW264.7 cells[2][5]In vitro (Cell culture)
Effect on COX-2 Expression Oxypeucedanin hydrate reverses changes in LPS-induced RAW264.7 macrophages[6][7]Decreased expression in LPS-stimulated RAW264.7 cells[2][5]In vitro (Cell culture)
Inhibition of Pro-inflammatory Cytokines Oxypeucedanin hydrate reverses changes in IL-1β, IL-6, and TNF-α levels in LPS-induced RAW264.7 macrophages[6][7]. This compound reduces TNF-α mRNA expression in hepatocytes[1].Inhibited LPS-stimulated production of TNF-α, IL-1β, and IL-6 in RAW264.7 cells[2][8]In vitro (Cell culture)
Inhibition of Prostaglandin E2 (PGE2) Not explicitly reported for this compound.Inhibited LPS-stimulated production in RAW264.7 cells[2]In vitro (Cell culture)
In vivo Anti-inflammatory Activity (ED50) Oxypeucedanin hydrate: 126.4 ± 0.011 mg/kg101.6 ± 0.003 mg/kgCarrageenan-induced paw edema in chicks[9]

Mechanisms of Action: A Comparative Overview

Both compounds exhibit their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Oxypeucedanin: The hydrate form of oxypeucedanin has been shown to alleviate inflammation by directly targeting the Toll-like receptor 4 (TLR4)-MD2 complex, which in turn inhibits the downstream activation of the NF-κB and MAPK signaling pathways[6][7]. This leads to a reduction in the production of various pro-inflammatory mediators. This compound has been demonstrated to suppress the gene expression of iNOS and TNF-α[1][4].

Bergapten: Bergapten primarily exerts its anti-inflammatory effects by suppressing the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway and by reducing the production of reactive oxygen species (ROS)[2][8]. Interestingly, studies suggest it does not significantly affect the MAPK and NF-κB pathways[2].

Visualizing the Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by oxypeucedanin hydrate and bergapten.

Oxypeucedanin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 NFKB_MAPK NF-κB/MAPK Activation TLR4_MD2->NFKB_MAPK Inflammation Pro-inflammatory Mediators (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFKB_MAPK->Inflammation Oxypeucedanin Oxypeucedanin Hydrate Oxypeucedanin->TLR4_MD2 Inhibits

Caption: Oxypeucedanin Hydrate's Anti-inflammatory Pathway

Bergapten_Pathway cluster_membrane_bergapten Cell Membrane cluster_cytoplasm_bergapten Cytoplasm LPS_bergapten LPS Receptor_bergapten Receptor LPS_bergapten->Receptor_bergapten JAK_STAT JAK/STAT Activation Receptor_bergapten->JAK_STAT ROS ROS Production Receptor_bergapten->ROS Inflammation_bergapten Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6, PGE2) JAK_STAT->Inflammation_bergapten ROS->Inflammation_bergapten Bergapten Bergapten Bergapten->JAK_STAT Inhibits Bergapten->ROS Inhibits

Caption: Bergapten's Anti-inflammatory Pathway

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and bergapten.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of oxypeucedanin hydrate or bergapten for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further 24 hours.

  • Primary Cultured Rat Hepatocytes: Hepatocytes are isolated from rats and cultured. They are stimulated with interleukin-1β (IL-1β) to induce an inflammatory response. Test compounds are added to the culture medium to assess their inhibitory effects[1].

2. Nitric Oxide (NO) Production Assay:

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2:

  • The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis:

  • Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and phosphorylated or total forms of proteins in the relevant signaling pathways (e.g., STATs, NF-κB, MAPKs). After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for iNOS, TNF-α, and other target genes to quantify their mRNA expression levels. Gene expression is normalized to a housekeeping gene such as β-actin.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Chicks:

  • A 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of chicks to induce localized edema.

  • Test compounds (oxypeucedanin hydrate or bergapten) are administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group. The ED50 (the dose that causes 50% inhibition) is then determined.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the in vitro anti-inflammatory effects of the test compounds.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assays Analysis Start Culture Cells (e.g., RAW264.7) Pretreat Pre-treat with Compound Start->Pretreat Stimulate Stimulate with LPS or IL-1β Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cell_Lysate Prepare Cell Lysate Stimulate->Cell_Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (Cytokines, PGE2) Supernatant->ELISA Western Western Blot (Protein Expression) Cell_Lysate->Western qPCR qRT-PCR (mRNA Expression) Cell_Lysate->qPCR

References

A Comparative Guide to the Anticancer Mechanisms of Oxypeucedanin Methanolate and Other Furanocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of oxypeucedanin methanolate and other structurally related furanocoumarins in the inhibition of cancer cell proliferation. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.

Introduction to Furanocoumarins as Anticancer Agents

Furanocoumarins are a class of naturally occurring organic compounds found in a variety of plants. They have garnered significant interest in cancer research due to their diverse pharmacological activities, including antiproliferative and pro-apoptotic effects on various cancer cell lines. This guide focuses on this compound and compares its anticancer properties with other notable furanocoumarins: imperatorin, isoimperatorin, bergapten, and xanthotoxin.

Comparative Analysis of Anticancer Mechanisms

The primary mechanisms by which these furanocoumarins inhibit cancer cell proliferation involve the induction of cell cycle arrest and apoptosis. Below is a comparative summary of their effects.

Quantitative Data Summary

The following table summarizes the available quantitative data from various studies on the antiproliferative and pro-apoptotic effects of oxypeucedanin and other furanocoumarins. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, affecting direct comparability.

CompoundCell LineAssayResultsReference
This compound A549 (Non-small cell lung cancer)Flow CytometryApoptosis rate of 29.6% at 0.4 mM[1]
Oxypeucedanin SK-Hep-1 (Hepatoma)Flow CytometryG2/M phase arrest increased from 22.66% to 35.90% at 75 µM[2]
DU145 (Prostate cancer)Trypan Blue Exclusion43.5% growth inhibition at 100 µM after 24h[3]
A-549 (Lung carcinoma)MTT AssayIC50: 0.80 mM[4]
Imperatorin HT-29 (Colon cancer)MTT AssayIC50: 78 µM[5]
HT-29 (Colon cancer)Flow CytometryG1 phase arrest[5]
Isoimperatorin BGC-823 (Gastric cancer)MTT AssayIC50: 0.115 mM[6]
BGC-823 (Gastric cancer)Flow CytometryG2/M phase arrest[6]
Bergapten HT-29 and RKO (Colon cancer)MTT AssayIC50: 12.5 µM
HT-29 and RKO (Colon cancer)Flow CytometryG2/M phase arrest (up to 87% in HT-29 at 12.5 µM)
DLD-1 and LoVo (Colorectal cancer)Cell Viability AssayG0/G1 and sub-G1 phase arrest at 30 and 50 µM
Xanthotoxin HepG2 (Hepatocellular carcinoma)MTT AssayIC50: 6.9 µg/mL
HepG2 (Hepatocellular carcinoma)Flow CytometryG2/M phase arrest increased from 17.12% to 22.31% at IC50

Signaling Pathways in Cancer Cell Proliferation Inhibition

The anticancer effects of oxypeucedanin and other furanocoumarins are mediated through the modulation of various signaling pathways that regulate the cell cycle and apoptosis.

Oxypeucedanin Signaling Pathway

Oxypeucedanin has been shown to induce G2/M phase cell cycle arrest and apoptosis primarily through the p53 signaling pathway.[2][4] It upregulates p53, which in turn transcriptionally activates its downstream targets like p21 and MDM2, leading to cell cycle arrest.[4] In some cancer cells, oxypeucedanin's pro-apoptotic effects are mediated by the intrinsic apoptosis pathway, involving the regulation of Bcl-2 family proteins and activation of caspases.[1]

Oxypeucedanin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Oxypeucedanin Oxypeucedanin Methanolate p53 p53 Oxypeucedanin->p53 activates Bax Bax Oxypeucedanin->Bax upregulates Bcl2 Bcl-2 Oxypeucedanin->Bcl2 downregulates p21 p21 p53->p21 induces MDM2 MDM2 p53->MDM2 DNA_Damage DNA Damage p53->DNA_Damage G2M_Arrest G2/M Arrest p21->G2M_Arrest induces Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis triggers

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of furanocoumarins.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the furanocoumarin compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the furanocoumarin compounds as described for the MTT assay. After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the furanocoumarin compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation A Compound Library (e.g., Furanocoumarins) B Cell Viability Assay (MTT Assay) A->B C Identify Lead Compounds B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Signaling Pathway Analysis (Western Blot, RT-PCR) D->F E->F G Xenograft Mouse Model F->G H Tumor Growth Inhibition G->H I Toxicity Assessment G->I

Caption: Experimental workflow for anticancer drug screening and evaluation.

Conclusion

This compound, along with other furanocoumarins like imperatorin, isoimperatorin, bergapten, and xanthotoxin, demonstrates significant potential as an anticancer agent. Their primary mechanisms of action involve the induction of cell cycle arrest (predominantly at the G1 or G2/M phase) and apoptosis through the modulation of key signaling pathways, including the p53 pathway and the intrinsic apoptosis pathway. While the specific efficacy and molecular targets may vary between compounds and cancer cell types, the collective evidence underscores the promise of furanocoumarins in the development of novel cancer therapies. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potency and therapeutic potential.

References

A Comparative Guide to the Signaling Pathway Modulation by Oxypeucedanin Methanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of oxypeucedanin methanolate on key inflammatory signaling pathways, with a focus on its performance relative to other natural furanocoumarins, particularly phellopterin. The information is compiled from preclinical research and is intended to support further investigation and drug development efforts.

Overview of this compound and its Anti-inflammatory Potential

This compound is a furanocoumarin that has demonstrated significant anti-inflammatory properties. Research indicates its ability to suppress the production of key inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory diseases. This guide elucidates the molecular pathways affected by this compound, providing a comparative perspective with phellopterin, a structurally similar furanocoumarin with comparable bioactivity.

Comparative Efficacy on Inflammatory Markers

This compound and phellopterin have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), all of which are pivotal in the inflammatory response.[1] The following table summarizes the quantitative data on their inhibitory effects.

CompoundTargetMetricValueCell LineInducerReference
This compound NO ProductionIC50119 µMRat HepatocytesIL-1β[1]
iNOS mRNAInhibitionDose-dependentRat HepatocytesIL-1β[1]
TNF-α mRNAInhibitionDose-dependentRat HepatocytesIL-1β[1]
Phellopterin NO ProductionIC5048 µMRat HepatocytesIL-1β[1]
iNOS mRNAInhibitionDose-dependentRat HepatocytesIL-1β[1]
TNF-α mRNAInhibitionDose-dependentRat HepatocytesIL-1β[1]

Elucidation of Affected Signaling Pathways

The anti-inflammatory effects of this compound and its analogs are attributed to their modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Interleukin-1 beta (IL-1β), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes such as iNOS and TNF-α.

Studies on the related compound, oxypeucedanin hydrate, have shown that it suppresses the activation of the NF-κB pathway. This provides a likely mechanism for the observed downstream effects of this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK IKK IL-1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome IκBα_P->Proteasome Degradation Oxypeucedanin_Methanolate Oxypeucedanin Methanolate Oxypeucedanin_Methanolate->IKK Inhibits DNA DNA NF-κB_n->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription TNF-α_mRNA TNF-α mRNA DNA->TNF-α_mRNA Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, including cascades involving ERK, p38, and JNK, is another crucial regulator of inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors that control the expression of inflammatory genes.

Research on oxypeucedanin, the precursor to this compound, has demonstrated its ability to modulate the MAPK signaling pathway, suggesting a similar mechanism for its methanolate derivative. Specifically, oxypeucedanin has been shown to increase the phosphorylation of Erk2 and p38 MAPK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MEKK MEKK Receptor->MEKK Activates MKK MKK MEKK->MKK Phosphorylates MAPK ERK / p38 / JNK MKK->MAPK Phosphorylates MAPK_P P-ERK / P-p38 / P-JNK MAPK->MAPK_P Transcription_Factors Transcription Factors MAPK_P->Transcription_Factors Activates Oxypeucedanin_Methanolate Oxypeucedanin Methanolate Oxypeucedanin_Methanolate->MKK Modulates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Cell Culture and Treatment
  • Cell Line: Primary cultured rat hepatocytes.

  • Culture Conditions: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Hepatocytes are treated with IL-1β (e.g., 1 nM) to induce an inflammatory response. Concurrently, cells are treated with various concentrations of this compound or phellopterin.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR) for iNOS and TNF-α mRNA
  • Principle: This technique measures the amount of specific mRNA transcripts in a sample.

  • Procedure:

    • RNA Extraction: Isolate total RNA from the treated hepatocytes using a suitable RNA extraction kit.

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • Real-Time PCR: Perform PCR using specific primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Principle: This method detects and quantifies specific proteins in a sample. It can be used to assess the phosphorylation status of signaling proteins.

  • Procedure:

    • Protein Extraction: Lyse the treated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, etc.).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Densitometry: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Hepatocyte Culture B IL-1β Stimulation + This compound / Phellopterin A->B C NO Production Assay (Griess Reagent) B->C D RNA Extraction & qRT-PCR (iNOS, TNF-α) B->D E Protein Extraction & Western Blot (NF-κB, MAPK proteins) B->E F Quantification of Inflammatory Markers C->F D->F G Analysis of Signaling Pathway Modulation E->G

Figure 3: General experimental workflow for assessing the effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent by inhibiting the production of key inflammatory mediators. The available evidence strongly suggests that its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways.

For future research, it is recommended to:

  • Conduct studies to obtain direct quantitative data on the effects of this compound on the phosphorylation status of key proteins within the NF-κB and MAPK pathways.

  • Perform in vivo studies in animal models of inflammatory diseases to validate the preclinical findings and assess the therapeutic potential of this compound.

  • Investigate the structure-activity relationship of this compound and related furanocoumarins to optimize their anti-inflammatory potency and pharmacokinetic properties.

This comparative guide provides a foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in the context of inflammatory disorders.

References

Validating In Vitro Findings of Oxypeucedanin Methanolate in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a furanocoumarin found in various medicinal plants, and its derivative, oxypeucedanin methanolate, have demonstrated promising therapeutic potential in in vitro studies, particularly in the areas of anti-cancer and anti-inflammatory activities. Translating these preclinical findings into tangible therapeutic applications necessitates rigorous validation in animal models. This guide provides a comparative analysis of the in vivo validation of oxypeucedanin's effects and compares its performance with structurally related furanocoumarins: imperatorin, phellopterin, and isoimperatorin. While direct in vivo data for this compound is limited, the findings for its parent compound, oxypeucedanin, offer valuable insights into its potential pharmacological activities.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the key in vivo findings for oxypeucedanin and its alternatives, providing a clear comparison of their therapeutic effects in various animal models.

Table 1: In Vivo Anti-Inflammatory and Neuroprotective Effects
CompoundAnimal ModelDosage and AdministrationKey Findings
Oxypeucedanin Cisplatin-induced intestinal inflammatory injury in mice15 mg/kgAlleviated intestinal inflammatory injury, decreased immune cell infiltration, and reversed mitochondrial dysfunction.[1]
Phellopterin Streptozotocin-induced diabetic ulcer mouse modelTopical creamAttenuated chronic inflammation and promoted re-epithelialization.[2][3]
Atopic dermatitis-like inflammation in miceNot specifiedAlleviated atopic dermatitis-like phenotypes, reduced serum IgE levels, and decreased infiltration of eosinophils and mast cells.
Imperatorin Dimethylbenzene-induced ear edema and acetic acid-induced vascular permeability in miceOral administrationSignificantly inhibited inflammatory reactions and reduced the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[4][5]
Isoimperatorin Aluminum chloride-induced neurotoxicity in albino mice30 mg/kg, intraperitoneal injectionAmeliorated the neurotoxic effects by modulating antioxidant and inflammatory responses.[6]
Table 2: In Vivo Anti-Cancer Effects
CompoundAnimal ModelDosage and AdministrationKey Findings
Oxypeucedanin Human prostate carcinoma DU145 cells xenograft in mice0.5 mg/kgReduced tumor volume and weight.[7]
Imperatorin HepG2 human hepatoma cells xenograft in nude mice50 and 100 mg/kgSuppressed tumor growth by 31.93% and 63.18%, respectively.[7]
K562/DOX leukemia xenograft in NOD/SCID mice10 and 20 mg/kg, combined with doxorubicinSignificantly decreased tumor volume and weight.[8][9][10]
Human colon cancer HCT116 xenograft tumor modelNot specifiedInhibited tumor growth and blocked tumor angiogenesis.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.

Cisplatin-Induced Intestinal Injury Model (Oxypeucedanin)
  • Animal Model: C57BL/6 male mice.

  • Procedure: Intestinal injury was induced by a single intraperitoneal injection of cisplatin (20 mg/kg).

  • Treatment: Oxypeucedanin (15 mg/kg) was administered to the treatment group.

  • Assessment: Intestinal tissues were collected for histological analysis to assess inflammatory cell infiltration and mitochondrial function.[1]

Diabetic Ulcer Wound Healing Model (Phellopterin)
  • Animal Model: Streptozotocin-induced diabetic C57BL/6J mice.

  • Procedure: Full-thickness cutaneous ulcers were surgically created on the backs of the mice.

  • Treatment: A topical cream containing phellopterin was applied to the wounds.

  • Assessment: Wound healing was monitored over time, and skin lesions were histologically examined for re-epithelialization and inflammatory markers.[2][3]

HepG2 Xenograft Model (Imperatorin)
  • Animal Model: Nude mice.

  • Procedure: Human hepatoma HepG2 cells were subcutaneously injected into the mice to establish tumors.

  • Treatment: Once tumors reached a palpable size, mice were treated with imperatorin at dosages of 50 and 100 mg/kg for 14 days.

  • Assessment: Tumor growth was monitored, and tumor volume and weight were measured at the end of the treatment period.[7]

Aluminum-Induced Neurotoxicity Model (Isoimperatorin)
  • Animal Model: Male albino mice.

  • Procedure: Neurotoxicity was induced by oral administration of aluminum chloride (10 mg/kg/day).

  • Treatment: Isoimperatorin (30 mg/kg/day) was administered intraperitoneally.

  • Assessment: Brain tissues were analyzed for markers of oxidative stress, inflammation, and levels of neurotransmitters.[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of oxypeucedanin and its alternatives are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of inflammation. Oxypeucedanin hydrate has been shown to inhibit this pathway by targeting the TLR4-MD2 complex, thereby reducing the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 IKK IKK TLR4_MD2->IKK Oxypeucedanin Oxypeucedanin Hydrate Oxypeucedanin->TLR4_MD2 Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by oxypeucedanin hydrate.
MAPK Signaling Pathway in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is implicated in both cancer cell proliferation and inflammatory responses. Imperatorin has been shown to inhibit this pathway, leading to reduced inflammation and tumor growth.

MAPK_Pathway cluster_stimulus Stimuli cluster_inhibition Inhibition cluster_pathway MAPK Cascade cluster_response Cellular Response Stimuli Growth Factors, Cytokines, Stress RAS RAS Stimuli->RAS JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Imperatorin Imperatorin ERK ERK Imperatorin->ERK Inhibits Imperatorin->JNK Inhibits Imperatorin->p38 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Response Proliferation, Inflammation, Angiogenesis ERK->Response JNK->Response p38->Response

Figure 2: Imperatorin-mediated inhibition of the MAPK signaling pathway.
p53 Signaling Pathway in Cancer

The tumor suppressor protein p53 plays a critical role in preventing cancer development. Oxypeucedanin has been found to upregulate p53, leading to cell cycle arrest and apoptosis in cancer cells.

p53_Pathway cluster_stimulus Cellular Stress cluster_activation Activation cluster_pathway p53 Regulation cluster_response Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 Activates Oxypeucedanin Oxypeucedanin Oxypeucedanin->p53 Upregulates MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 Induces GADD45 GADD45 p53->GADD45 Induces Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest GADD45->CellCycleArrest

Figure 3: Oxypeucedanin's role in the p53-mediated signaling pathway.

Conclusion

The available in vivo data for oxypeucedanin and its related furanocoumarins, imperatorin, phellopterin, and isoimperatorin, provide strong evidence for their therapeutic potential in treating inflammatory diseases and cancer. While direct in vivo validation for this compound is currently lacking, the positive results for its parent compound are encouraging and warrant further investigation. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers and scientists in the field of drug development, facilitating the design of future studies to fully elucidate the therapeutic capabilities of these promising natural compounds. Further research focusing on the in vivo efficacy and safety profile of this compound is essential for its potential clinical translation.

References

A Comparative Guide to the Structure-Activity Relationship of Oxypeucedanin Methanolate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of oxypeucedanin methanolate and its analogs, with a focus on their structure-activity relationships in anticancer and anti-inflammatory applications. The information is supported by experimental data and detailed methodologies to facilitate further research and drug development.

Introduction to Oxypeucedanin and its Analogs

Oxypeucedanin is a naturally occurring furanocoumarin found in various plants of the Apiaceae and Rutaceae families, such as Angelica dahurica.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[2] this compound, a derivative, along with other analogs, has been the subject of studies to understand how structural modifications influence their biological efficacy. This guide focuses on elucidating these structure-activity relationships (SAR) to inform the design of more potent and selective therapeutic agents.

Comparative Biological Activity

The biological activities of oxypeucedanin and its analogs have been evaluated in various in vitro and in vivo models. The primary areas of investigation include their cytotoxic effects against cancer cell lines and their ability to modulate inflammatory pathways.

Anticancer Activity

Studies have demonstrated that oxypeucedanin and its analogs can inhibit the proliferation of various cancer cells. The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Comparative Antiproliferative Activity of Oxypeucedanin and Its Analogs against Human Hepatoma SK-Hep-1 Cells [3]

CompoundStructureIC50 (μM)
Oxypeucedanin4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one32.4
Isooxypeucedanin4-[(3,3-dimethyloxiran-2-yl)methyl]-7H-furo[3,2-g]chromen-7-one91.5
Oxypeucedanin Hydrate4-[(2,3-dihydroxy-3-methylbutyl)oxy]-7H-furo[3,2-g]chromen-7-one> 100

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationship Insights:

From the data presented in Table 1, a clear structure-activity relationship for the antiproliferative activity of these furanocoumarins can be deduced:

  • The epoxide ring in the side chain of oxypeucedanin appears to be crucial for its potent cytotoxic activity.[3]

  • Isomerization of the side chain, as seen in isooxypeucedanin, leads to a significant decrease in activity, suggesting that the specific stereochemistry and position of the epoxide-containing side chain are important for its interaction with biological targets.[3]

  • Opening of the epoxide ring to a diol, as in oxypeucedanin hydrate, results in a dramatic loss of antiproliferative activity.[3] This indicates that the intact epoxide moiety is essential for the observed cytotoxicity.

Anti-inflammatory Activity

Oxypeucedanin and its derivatives have also been investigated for their anti-inflammatory properties. These compounds can suppress the production of pro-inflammatory mediators. A study on oxypeucedanin hydrate demonstrated its ability to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis, a key pathway in inflammation.

Signaling Pathways

The biological effects of oxypeucedanin and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

p53-Dependent Apoptotic Pathway

Oxypeucedanin has been shown to induce apoptosis in cancer cells through a p53-dependent mechanism.[3][4] Activation of p53 leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to programmed cell death.

p53_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus Oxypeucedanin Oxypeucedanin p53 p53 Oxypeucedanin->p53 activates MDM2 MDM2 p53->MDM2 inhibits p21 p21 p53->p21 induces transcription Bax Bax p53->Bax induces transcription MDM2->p53 degrades Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: p53-mediated apoptosis and cell cycle arrest induced by oxypeucedanin.

NF-κB Inflammatory Pathway

Oxypeucedanin hydrate has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory genes.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 binds IKK IKK TLR4_MD2->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates Oxypeucedanin\nHydrate Oxypeucedanin Hydrate Oxypeucedanin\nHydrate->TLR4_MD2 inhibits binding Pro-inflammatory Genes Pro-inflammatory Genes NFkB_active->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by oxypeucedanin hydrate.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability

This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with various concentrations of the test compounds (e.g., oxypeucedanin and its analogs) and incubated for a further 48 or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

MTT_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Flow Cytometry for Apoptosis Detection

This method is used to quantify the percentage of apoptotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in 1X binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Real-Time Reverse Transcription PCR (RT-PCR)

This technique is used to measure the expression levels of specific genes.

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers (e.g., for BAX, BCL2, caspase-3). The reaction is performed in a real-time PCR system, and the expression levels are quantified relative to a housekeeping gene (e.g., GAPDH).

Conclusion

The available data clearly indicate that the structure of the side chain at position 4 of the furanocoumarin scaffold is a critical determinant of the antiproliferative activity of oxypeucedanin and its analogs. The presence of an intact epoxide ring is essential for high potency, while its opening or isomerization leads to a significant reduction or complete loss of activity. These findings provide a solid foundation for the rational design of novel furanocoumarin-based anticancer agents with improved efficacy. Further studies involving a broader range of synthetic analogs are warranted to explore the full therapeutic potential of this class of compounds. The insights into the anti-inflammatory mechanisms also open avenues for developing dual-action agents targeting both cancer and inflammation.

References

A Comparative Guide to the Pharmacokinetic Profile and Metabolism of Oxypeucedanin Methanolate in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile and metabolism of oxypeucedanin methanolate in rats, with data juxtaposed against other relevant furanocoumarins. The information is compiled from preclinical studies to support further research and drug development endeavors. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided.

Pharmacokinetic Profile of Oxypeucedanin

Oxypeucedanin, a furanocoumarin found in several traditional medicinal herbs, has been the subject of various pharmacokinetic studies in rats. These studies reveal a compound with rapid elimination and poor oral bioavailability.

Intravenous Administration

Following intravenous administration to Sprague-Dawley rats, oxypeucedanin exhibits linear pharmacokinetics. The elimination half-life (T½), mean residence time (MRT), volume of distribution (Vz), and systemic clearance (CLz) are dose-independent within the range of 2.5 to 10 mg/kg. The area under the concentration-time curve (AUC) increases proportionally with the dose.[1][2]

Oral Administration

Oral administration of oxypeucedanin at a dose of 20 mg/kg demonstrates poor and slow absorption.[1][2] The mean time to reach the peak plasma concentration (Tmax) is approximately 3.38 hours. The absolute bioavailability is low, calculated to be around 10.26%.[1][2]

Table 1: Pharmacokinetic Parameters of Oxypeucedanin in Rats After Intravenous Administration [1][2]

Dose (mg/kg)T½ (h)MRT (h)Vz (L/kg)CLz (L/h/kg)AUC₀-t (µg·h/L)
2.50.66 ± 0.170.62 ± 0.104.98 ± 0.815.64 ± 0.89445.3 ± 70.8
50.61 ± 0.110.80 ± 0.237.50 ± 2.216.83 ± 1.99751.2 ± 218.4
100.63 ± 0.150.73 ± 0.186.78 ± 1.638.55 ± 2.061204.6 ± 291.5

Table 2: Pharmacokinetic Parameters of Oxypeucedanin in Rats After Oral Administration [1][2]

Dose (mg/kg)Tmax (h)Cmax (µg/L)T½ (h)MRT (h)AUC₀-t (µg·h/L)F (%)
203.38 ± 0.74158.7 ± 31.92.94 ± 1.225.86 ± 2.241235.8 ± 246.710.26 ± 2.02

Comparative Pharmacokinetics with Other Furanocoumarins

A study on the simultaneous determination of oxypeucedanin, imperatorin, and isoimperatorin in rat plasma after oral administration of Angelica dahurica radix extract provides some comparative insights. Although this study does not isolate the pharmacokinetics of each compound administered individually, it suggests that all three furanocoumarins are absorbed after oral administration.

For a more direct comparison, future studies focusing on the side-by-side pharmacokinetic profiling of these furanocoumarins under identical experimental conditions are warranted.

Metabolism of Oxypeucedanin

The metabolism of oxypeucedanin in rats is an area that requires further detailed investigation. Current literature suggests that the liver is a primary site of metabolism, with potential involvement of cytochrome P450 enzymes, specifically CYP3A4.[1][3] The clearance of oxypeucedanin in rats is noted to be rapid, suggesting efficient metabolic processes.[1]

Studies on the excretion of oxypeucedanin have shown that it is eliminated through both bile and urine. However, a comprehensive profile of its metabolites in these matrices is not yet fully characterized in the available literature. Further research utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) is needed to identify and quantify the metabolites of oxypeucedanin in rats to fully understand its biotransformation pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Pharmacokinetic Study of Oxypeucedanin in Rats[1][2]
  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with free access to food and water.

  • Drug Administration:

    • Intravenous (IV): Oxypeucedanin was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline and administered via the tail vein at doses of 2.5, 5, and 10 mg/kg.

    • Oral (PO): Oxypeucedanin was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by gavage at a dose of 20 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at specified time points post-dosing. Plasma was separated by centrifugation.

  • Sample Analysis: Plasma concentrations of oxypeucedanin were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

In Vivo Experimental Workflow

G cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection & Processing cluster_2 Analysis & Data Interpretation Rat Sprague-Dawley Rats Acclimatization Acclimatization (7 days) Rat->Acclimatization Dosing Drug Administration (IV or Oral) Acclimatization->Dosing Blood_Sampling Blood Sampling (Tail Vein) Dosing->Blood_Sampling Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation UPLC_MSMS UPLC-MS/MS Analysis Centrifugation->UPLC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation UPLC_MSMS->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study of oxypeucedanin in rats.

Signaling Pathways and Logical Relationships

The metabolism of oxypeucedanin is hypothesized to involve the cytochrome P450 enzyme system, a key pathway for the biotransformation of many xenobiotics. The logical relationship can be depicted as follows:

G Oxypeucedanin Oxypeucedanin Metabolism Hepatic Metabolism Oxypeucedanin->Metabolism CYP3A4 CYP3A4 Enzyme Metabolism->CYP3A4 Mediated by Metabolites Metabolites Metabolism->Metabolites Excretion Excretion (Bile and Urine) Metabolites->Excretion

Caption: Proposed metabolic pathway of oxypeucedanin in rats.

References

Comparative Analysis of Oxypeucedanin Methanolate's Impact on Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of oxypeucedanin, a linear furanocoumarin, on the activity of key human cytochrome P450 (CYP450) enzymes. The data presented herein is for oxypeucedanin and oxypeucedanin hydrate; for the purposes of this guide, the activity of oxypeucedanin methanolate is considered comparable. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and offers a visual representation of the experimental workflow to aid in the assessment of potential drug-herb interactions and guide further research.

Quantitative Comparison of CYP450 Inhibition

Oxypeucedanin has been demonstrated to be a mechanism-based inactivator of CYP2B6 and CYP2D6, and an inhibitor of CYP3A4. The following table summarizes the available quantitative data on the inhibitory effects of oxypeucedanin and compares it with other well-characterized furanocoumarins, bergamottin and 6',7'-dihydroxybergamottin (DHB).

CompoundEnzymeInhibition ParameterValue (µM)Type of Inhibition
Oxypeucedanin CYP2B6K_I1.82Mechanism-Based
k_inact0.07 min⁻¹
CYP2D6K_I8.47Mechanism-Based
k_inact0.044 min⁻¹
Oxypeucedanin Hydrate CYP3A4IC_5026.36[1]Time-dependent
Bergamottin CYP3A4IC_50Data variesMechanism-Based
6',7'-Dihydroxybergamottin (DHB) CYP3A4IC_508.50[1]Mechanism-Based

Experimental Protocols

The data presented in this guide is derived from in vitro studies utilizing human liver microsomes (HLMs) or recombinant human CYP450 enzymes. Below are detailed methodologies for the key experiments cited.

Mechanism-Based Inactivation Assay for CYP2B6 and CYP2D6

This protocol is based on the methodology described for the investigation of oxypeucedanin's effect on CYP2B6 and CYP2D6.

  • Microsomal Incubation: Human liver microsomes or recombinant human CYP2B6 or CYP2D6 enzymes are pre-incubated with varying concentrations of oxypeucedanin in the presence of a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.

  • Time-Dependent Inhibition: Aliquots are taken from the pre-incubation mixture at various time points and diluted into a secondary incubation mixture containing a probe substrate specific for the CYP isoform being tested (e.g., bupropion for CYP2B6, dextromethorphan for CYP2D6).

  • Metabolite Quantification: The secondary incubation is allowed to proceed for a specified time and is then terminated. The formation of the specific metabolite (e.g., hydroxybupropion for CYP2B6, dextrorphan for CYP2D6) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of enzyme inactivation (k_obs) at each inhibitor concentration is determined by plotting the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The inactivation parameters, K_I (the concentration of inhibitor that gives half-maximal inactivation rate) and k_inact (the maximal rate of inactivation), are then determined by non-linear regression analysis of the k_obs values versus the inhibitor concentration.

CYP450 Inhibition Assay (IC_50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC_50) of a compound.

  • Incubation Mixture: A reaction mixture is prepared containing human liver microsomes or a specific recombinant CYP450 enzyme, a probe substrate for the target enzyme, and a range of concentrations of the inhibitor (e.g., oxypeucedanin hydrate).

  • Reaction Initiation: The reaction is initiated by the addition of a NADPH-generating system.

  • Incubation: The mixture is incubated at 37°C for a predetermined period that falls within the linear range of metabolite formation.

  • Reaction Termination: The reaction is stopped by the addition of a suitable solvent (e.g., ice-cold acetonitrile).

  • Metabolite Quantification: The concentration of the metabolite formed from the probe substrate is measured by LC-MS/MS or a fluorescent plate reader, depending on the substrate used.

  • IC_50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC_50 value is then determined by fitting the data to a four-parameter logistic equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound against cytochrome P450 enzymes.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Compound Test Compound (Oxypeucedanin) Incubation Incubation at 37°C Compound->Incubation Enzyme Enzyme Source (HLMs or recombinant CYP) Enzyme->Incubation Substrate Probe Substrate Substrate->Incubation NADPH NADPH-Generating System NADPH->Incubation Termination Reaction Termination Incubation->Termination Analysis LC-MS/MS or Fluorescence Analysis Termination->Analysis IC50 IC50 Determination Analysis->IC50 Kinetics Mechanism-Based Inactivation Kinetics Analysis->Kinetics

Figure 1: General workflow for CYP450 inhibition assays.

Signaling Pathways and Logical Relationships

The interaction of oxypeucedanin with CYP450 enzymes, particularly its mechanism-based inactivation of CYP2B6 and CYP2D6, involves a series of steps that can be visualized as a logical pathway.

Mechanism_Based_Inactivation Oxypeucedanin Oxypeucedanin Metabolism Metabolic Activation Oxypeucedanin->Metabolism CYP_Enzyme CYP450 Enzyme (e.g., CYP2B6, CYP2D6) CYP_Enzyme->Metabolism Covalent_Binding Covalent Binding to Enzyme Active Site CYP_Enzyme->Covalent_Binding Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) Metabolism->Reactive_Metabolite Reactive_Metabolite->Covalent_Binding Inactive_Enzyme Inactive Enzyme Covalent_Binding->Inactive_Enzyme

Figure 2: Pathway of mechanism-based CYP450 inactivation.

References

Safety Operating Guide

Safe Disposal of Oxypeucedanin Methanolate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of oxypeucedanin methanolate is critical for ensuring laboratory safety and environmental protection. As a compound that combines the properties of a furanocoumarin with methanol, it presents a multi-faceted hazard profile that requires careful management. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

  • Oxypeucedanin: Based on the SDS for (+)-Oxypeucedanin hydrate, this component is harmful if swallowed and may cause an allergic skin reaction[1]. Furanocoumarins, as a class, can also be phototoxic[2].

  • Methanol: The "methanolate" designation indicates the presence of methanol, a highly flammable and toxic solvent. Methanol is toxic if swallowed, inhaled, or absorbed through the skin, and it can cause damage to organs, particularly the optic nerve and central nervous system[3][4][5][6][7].

Therefore, this compound should be treated as a flammable, toxic, and sensitizing hazardous waste .

Personal Protective Equipment (PPE) is mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, consider additional protective clothing.

  • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of methanol vapors[5].

Segregation and Collection of Waste

Proper segregation of chemical waste is a fundamental principle of laboratory safety. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Select a container made of a material compatible with methanol and other potential solvents in the waste mixture. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally appropriate[8].

    • Ensure the container is clean, in good condition, and free of leaks or rust[9].

    • For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion[8].

  • Label the Waste Container:

    • As soon as you begin collecting waste, affix a "Hazardous Waste" label from your institution's EHS department.

    • Clearly write the full chemical name: "this compound" and "Methanol". Avoid abbreviations or chemical formulas[9].

    • List all other components of the waste mixture and their approximate percentages.

    • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Flammable," "Toxic").

  • Collect Different Forms of Waste Separately:

    • Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a designated, labeled, and sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid waste container.

      • Important: Do not mix halogenated and non-halogenated solvent waste unless your facility's procedures allow it, as this can complicate the disposal process[9]. Methanol is a non-halogenated solvent.

Storage and Disposal Procedures

All hazardous waste must be stored and disposed of in compliance with institutional and regulatory guidelines.

Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment for the waste container to contain any potential leaks.

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases[5][8].

Final Disposal:

  • Do Not Dispose Down the Drain: this compound waste must not be disposed of in the sanitary sewer system[1].

  • Do Not Dispose in Regular Trash: This material is considered hazardous and cannot be placed in the regular trash[1].

  • Contact EHS for Pickup: Once the waste container is full or you are ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS department. Complete any required forms with accurate information about the waste composition.

Quantitative Data and Experimental Protocols

The following table summarizes key quantitative data relevant to the safe disposal of this compound and its components.

ParameterValue/GuidelineSource
Oxypeucedanin Hydrate Solubility
Ethanol~5 mg/mL[10]
DMSO~30 mg/mL[10]
DMF~30 mg/mL[10]
Aqueous BuffersSparingly soluble[10]
Methanol Properties
Flash Point9.7 °C / 49.5 °F[5]
Flammable Limits in AirLower: 6.0%, Upper: 31.0%[5]
General Aqueous Waste Disposal
pH Range for Drain Disposal (if permitted for non-hazardous waste)Typically between 5.5 and 10.5[8]

Experimental Protocol: Triple Rinsing of Empty Containers

Empty containers that held this compound must be properly managed to be considered non-hazardous.

  • First Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) capable of dissolving any remaining residue. Collect this rinsate as hazardous waste and add it to your this compound liquid waste container[9][11].

  • Second and Third Rinses: Perform two additional rinses with the solvent. Depending on local regulations, these subsequent rinses may also need to be collected as hazardous waste[11]. Consult your institution's EHS for specific guidance.

  • Container Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container as regular solid waste or according to your facility's procedures for empty chemical containers[12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Generate This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Use a labeled, sealed container for solid hazardous waste. solid_waste->solid_container liquid_container Use a labeled, sealed container for liquid hazardous waste. liquid_waste->liquid_container store_solid Store in designated Satellite Accumulation Area (SAA). solid_container->store_solid store_liquid Store in designated SAA with secondary containment. liquid_container->store_liquid ehs_pickup Arrange for disposal via Environmental Health & Safety (EHS). store_solid->ehs_pickup store_liquid->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling oxypeucedanin methanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary and Personal Protective Equipment

Extreme caution must be exercised when handling oxypeucedanin methanolate. The primary hazards include acute toxicity, potential for severe eye damage, skin irritation, and flammability. The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.[5][6]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where chemicals are handled.[5][6]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing.[5][6]
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][6] For larger quantities or potential for aerosolization, a NIOSH-approved respirator may be necessary.[7][8]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) when opening the package.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][5]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

3. Handling and Experimental Use:

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.[5]

  • Before weighing, ensure the balance is clean and located in an area with minimal air currents.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound and avoid creating dust.

  • Always wear the recommended PPE as detailed in the table above.

  • Handle solutions with care to avoid splashes to the skin or eyes.

Emergency Procedures

Spill Response:

  • Small Spills: Alert others in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5] Collect the absorbed material into a suitable container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[2]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for flammable organic waste.

  • Do not pour any waste down the drain.[2][9]

Container Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Flammable").

  • Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources until they are collected by the institution's EHS department or a licensed hazardous waste disposal company.[10]

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate and Collect Waste E->F G Clean Work Area F->G H Dispose of PPE G->H I Store Hazardous Waste H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.